2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene
Description
BenchChem offers high-quality 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrCl2NO3/c13-9-5-7(16(17)18)1-4-12(9)19-8-2-3-10(14)11(15)6-8/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHCZSXXKVIURA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)OC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrCl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene chemical structure and properties
An In-depth Technical Guide to 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene
Executive Summary
This document provides a comprehensive technical overview of 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene, a halogenated nitrodiphenyl ether. While specific experimental data for this compound is limited in public literature, this guide synthesizes information from structurally analogous molecules to provide a robust profile for researchers, chemists, and drug development professionals. The guide covers molecular structure, predicted physicochemical properties, a plausible synthetic pathway with mechanistic rationale, potential applications based on its chemical motifs, and a toxicological assessment inferred from related compounds. This molecule's significance lies in its potential as a versatile intermediate in the synthesis of complex agrochemicals and pharmaceuticals, leveraging the reactivity of its nitrodiphenyl ether core and multiple halogen substituents.
Molecular Identity and Structure
Nomenclature and Chemical Identifiers
-
Systematic IUPAC Name : 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene
-
Common Synonyms : 2-Bromo-4-nitrophenyl 3,4-dichlorophenyl ether[1]
-
Molecular Formula : C₁₂H₆BrCl₂NO₃[1]
-
Molecular Weight : 379.00 g/mol
-
CAS Number : A specific CAS number for this compound is not readily found in major chemical databases as of this writing. Researchers should verify any supplied CAS number before procurement.
Structural Elucidation
The molecule consists of a 3,4-dichlorophenol moiety linked via an ether bond to the C1 position of a 2-bromo-4-nitrobenzene ring. The nitro group at C4 and the bromine atom at C2 of the first ring are key features influencing the molecule's reactivity. The electron-withdrawing nature of the nitro group significantly activates the aromatic ring for nucleophilic substitution reactions, a critical aspect of its synthesis.
Caption: Chemical structure of 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene.
Physicochemical Properties
| Property | Value | Source/Basis |
| Molecular Weight | 379.00 g/mol | Calculated |
| Appearance | Expected to be a yellow or beige solid | Analogy to dichloronitrobenzene[2] |
| Melting Point (°C) | Not available | - |
| Boiling Point (°C) | > 250 °C (Predicted) | Analogy to similar high MW compounds |
| Solubility | Low in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM) | General solubility of diphenyl ethers |
| logP (Octanol-Water Partition Coefficient) | ~4.5 - 5.5 (Predicted) | High due to aromatic rings and halogens |
Synthesis and Mechanistic Rationale
The most plausible and industrially scalable synthesis of 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene is via a nucleophilic aromatic substitution (SNAr) reaction, specifically an Ullmann-type ether synthesis.
Mechanistic Insight
The core of this synthesis relies on the activation of an aromatic ring towards nucleophilic attack. The nitro group (-NO₂) at the para-position to the leaving group (a halogen at C1) is a powerful electron-withdrawing group. It delocalizes the negative charge of the Meisenheimer complex—the intermediate formed during the nucleophilic attack—thereby stabilizing it and lowering the activation energy for the reaction. The bromine at the ortho-position also contributes to this activation. The nucleophile, 3,4-dichlorophenoxide, is generated in situ by reacting 3,4-dichlorophenol with a base.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target molecule.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on standard Ullmann condensations. Optimization of temperature, reaction time, and catalyst loading would be necessary.
-
Reactor Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,4-dichlorophenol (1.0 eq.), 1,2-dibromo-4-nitrobenzene (1.1 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).
-
Solvent Addition : Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to the flask to achieve a reactant concentration of approximately 0.5 M.
-
Inert Atmosphere : Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere, which is crucial for preventing the oxidation of the copper catalyst.
-
Reaction : Heat the reaction mixture to 140-150 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Work-up : After cooling to room temperature, pour the reaction mixture into a beaker containing water and stir. This will precipitate the crude product. Filter the solid, and wash it thoroughly with water to remove inorganic salts and residual DMF.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene.
Reactivity and Potential Applications
The chemical architecture of 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene provides several reactive sites, making it a valuable intermediate for further chemical elaboration.
Key Reactive Sites
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Nitro Group : The nitro group can be readily reduced to an amine (-NH₂) using standard reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation.[3] This resulting aniline derivative is a cornerstone for building diverse heterocyclic structures common in pharmaceuticals and dyes.
-
Bromo Group : The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of highly complex molecular scaffolds. The differential reactivity between C-Br and C-Cl bonds can allow for selective coupling at the C-Br position.[4]
Potential Applications in Research and Development
-
Agrochemicals : The nitrodiphenyl ether scaffold is a well-known pharmacophore in herbicides.[5] This molecule could serve as a precursor for novel herbicides or fungicides. The 3,4-dichlorophenyl moiety is also present in established pesticides.[6]
-
Pharmaceuticals : Substituted nitroaromatics are common starting materials for a wide array of drugs, including analgesics and antipsychotics.[7] The ability to convert the nitro group to an amine and functionalize the bromo position makes this compound a versatile starting block for medicinal chemistry programs.
-
Material Science : Halogenated nitroaromatics can be used in the synthesis of polymers or dyes with specific electronic or optical properties.
Safety and Toxicological Assessment
No specific toxicological data exists for 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene. However, a hazard assessment can be made based on its structural components.
-
Nitroaromatics : Nitrobenzene and its derivatives are known to be toxic, primarily targeting the hematological system by causing methemoglobinemia, a condition where hemoglobin is oxidized and cannot transport oxygen effectively.[8] They can also exhibit toxicity towards the liver, spleen, and reproductive systems upon prolonged exposure.[9]
-
Halogenated Aromatic Compounds : Chlorinated phenols and benzenes can be environmental pollutants and exhibit varying degrees of toxicity.[2][10]
GHS Hazard Classification (Inferred)
Based on data for structurally similar compounds like 2-bromo-1-chloro-4-nitrobenzene and 2-bromo-4-fluoro-1-nitrobenzene, the following GHS hazards are anticipated[11][12]:
-
Acute Toxicity, Oral (Warning) : Harmful if swallowed.
-
Skin Corrosion/Irritation (Warning) : Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Warning) : Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Warning) : May cause respiratory irritation.
Handling and Safety Precautions
Researchers handling this compound should employ standard laboratory safety protocols:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of exposure, follow the first aid instructions on the product label or Safety Data Sheet (SDS) and seek medical advice.[6]
References
-
PubChem. (n.d.). 2-Bromo-1-chloro-4-nitrobenzene. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-4-chloro-1-nitrobenzene. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved February 13, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-1,3-difluoro-4-nitrobenzene. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-3,4-difluoro-1-nitrobenzene. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2-Bromo-3,4-difluoro-1-nitrobenzene Properties. CompTox Chemicals Dashboard. Retrieved February 13, 2026, from [Link]
-
Patsnap. (n.d.). Synthesis of 2-bromine-4-nitrobenzene ethane nitrile. Eureka. Retrieved February 13, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-1-ethyl-4-nitrobenzene. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-4-methoxy-1-nitrobenzene. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Quora. (2018). Why do we name a compound like this 2-Bromo-4-chloro-1-nitrobenzene? Retrieved February 13, 2026, from [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
National Pesticide Information Center. (n.d.). 2,4-D. Retrieved February 13, 2026, from [Link]
-
PubChem. (n.d.). 1,2-Dichloro-4-nitrobenzene. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-4-fluoro-1-nitrobenzene. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
National Toxicology Program. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene and 4-Chloronitrobenzene. PubMed. Retrieved February 13, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1990). Toxicological Profile for Nitrobenzene. Retrieved February 13, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrobenzene - Health Effects. NCBI Bookshelf. Retrieved February 13, 2026, from [Link]
-
Orr, G. L., Elliott, C. M., & Hogan, M. E. (1983). Activity in vivo and redox States in vitro of nitro- and chlorodiphenyl ether herbicide analogs. Plant Physiology, 73(4), 939–944. [Link]
-
Agrawal, S., & Desai, P. (2013). A sensitive spectrophotometric method for the determination of bronopol in polluted water, grains and vegetables. Journal of Chemical and Pharmaceutical Research, 5(4), 214-221. [Link]
-
U.S. Geological Survey. (2004). Reconnaissance data for glyphosate, other selected herbicides, their degradation products, and antibiotics in 51 streams in nine midwestern states, 2002. USGS Publications Warehouse. Retrieved February 13, 2026, from [Link]
Sources
- 1. 2-BROMO-1-(3,4-DICHLOROPHENOXY)-4-NITROBENZENE CAS#: [amp.chemicalbook.com]
- 2. 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Activity in vivo and redox States in vitro of nitro- and chlorodiphenyl ether herbicide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Bromo-1-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 2735549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Bromo-4-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2756993 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of Brominated Nitro Diphenyl Ethers
Introduction: A Tale of Two Activities
The diphenyl ether scaffold is a privileged structure in medicinal and agricultural chemistry, giving rise to a diverse array of bioactive molecules. The introduction of bromine and nitro substituents onto this core structure creates a fascinating dichotomy of biological activity. While polybrominated diphenyl ethers (PBDEs), found extensively in marine sponges, are renowned for their potent antibacterial properties, the incorporation of a nitro group dramatically shifts the bioactivity profile towards herbicidal effects.[1][2][3] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of brominated nitro diphenyl ethers, navigating the nuanced interplay between these two distinct functionalities. We will dissect the key structural determinants for both antibacterial and herbicidal activities, elucidate the underlying mechanisms of action, and provide practical experimental protocols for the synthesis and evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this chemical class.
Part 1: The Antibacterial Potential of Brominated Diphenyl Ethers: The Dominance of Bromine
Naturally occurring PBDEs, isolated from marine organisms like sponges of the Dysidea genus, have demonstrated significant antibacterial activity against a broad spectrum of bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[4][5] The SAR of these compounds is intricately linked to the degree and pattern of bromination, as well as the presence of hydroxyl groups.
Key Structural Requirements for Antibacterial Activity:
-
Bromination Pattern: A critical factor for potent antibacterial activity is the presence of at least two bromine atoms on one of the phenyl rings (Ring B).[6] For instance, 2-(2',4'-dibromophenoxy)-3,5-dibromophenol has shown strong, broad-spectrum antibacterial activity.[5]
-
Hydroxylation: A hydroxyl group at the C-1' position is also crucial for antibacterial efficacy.[6] The presence of phenolic hydroxyl groups can, however, reduce cytotoxicity.[6]
-
The Negative Impact of the Nitro Group: The introduction of a nitro (-NO2) group to the brominated diphenyl ether scaffold has been shown to be detrimental to its antibacterial properties.[1] Studies on halogenated nitro catechol diphenyl ethers revealed that the nitro-substituted compounds lacked bactericidal activity.[1] The analysis of structure-activity relationships indicated that while halogen groups enhance antibacterial activity, the nitro group reduces it.[1]
The following table summarizes the antibacterial activity of representative brominated diphenyl ethers, highlighting the importance of the substitution patterns.
| Compound Name | Number of Bromine Atoms | Presence of -OH Group | Presence of -NO2 Group | Antibacterial Activity |
| 2-(2',4'-dibromophenoxy)-3,5-dibromophenol | 4 | Yes | No | Potent, broad-spectrum[4][5] |
| 2-(2',4'-dibromophenoxy)-3,4,5-tribromophenol | 5 | Yes | No | Potent, broad-spectrum[4] |
| Halogenated nitro catechol diphenyl ethers | Varied | Yes | Yes | No bactericidal activity[1] |
Part 2: The Herbicidal Activity of Nitrodiphenyl Ethers: A Light-Dependent Mechanism
The primary biological activity associated with the nitrodiphenyl ether scaffold is its potent herbicidal effect.[3][7] These herbicides, such as nitrofen and acifluorfen-methyl, induce rapid leaf wilting, chlorophyll destruction, and membrane lipid peroxidation in a light- and oxygen-dependent manner.[3][8]
Mechanism of Herbicidal Action:
The herbicidal mechanism of nitrodiphenyl ethers is distinct from many other classes of herbicides. It does not primarily rely on the inhibition of photosynthetic electron transport.[3] Instead, the following steps are involved:
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Light Activation: The nitrodiphenyl ether molecule is activated by light, likely through yellow plant pigments.[8]
-
Free Radical Formation: The light-activated herbicide initiates a free radical chain reaction.[8]
-
Lipid Peroxidation: This chain reaction targets polyunsaturated fatty acids within the phospholipids of cellular membranes, leading to lipid peroxidation.[3][8]
-
Membrane Disruption: The extensive lipid peroxidation disrupts the integrity of cellular membranes, including the chloroplast envelope, tonoplast, and plasma membrane.[8]
-
Cellular Death: The loss of membrane integrity leads to a loss of selective permeability, ultimately resulting in cellular death.[8]
The following diagram illustrates the proposed mechanism of action for nitrodiphenyl ether herbicides.
Caption: Mechanism of action of nitrodiphenyl ether herbicides.
Structure-Activity Relationship for Herbicidal Activity:
-
The Nitro Group: The presence of the nitro group is essential for this light-dependent herbicidal activity.
-
Halogen Substitution: Halogen atoms on the phenoxy ring, such as chlorine in acifluorfen-methyl, are common and contribute to the overall efficacy.[8] While direct comparisons are limited in the available literature, the principles of halogen electronic and steric effects suggest that bromine, being larger and more lipophilic than chlorine, would also significantly influence activity.
-
Other Substituents: The presence of other groups, such as the trifluoromethyl group in acifluorfen-methyl, can further modulate the herbicidal activity.[8]
Part 3: Experimental Protocols
Synthesis of Brominated Nitro Diphenyl Ethers (General Protocol)
A common and effective method for the synthesis of diphenyl ethers is the Williamson ether synthesis. For brominated nitro diphenyl ethers, this would typically involve the reaction of a brominated nitrophenoxide with a substituted bromo- or fluorobenzene.
Experimental Protocol: Williamson Ether Synthesis
-
Materials:
-
Substituted brominated nitrophenol
-
Substituted fluoronitrobenzene or bromobenzene
-
Potassium carbonate (K2CO3) or another suitable base
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
-
Procedure:
-
To a solution of the substituted brominated nitrophenol in the chosen solvent, add the base (e.g., K2CO3) and stir at room temperature for 30 minutes to form the phenoxide.
-
Add the substituted fluoronitrobenzene or bromobenzene to the reaction mixture.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired brominated nitro diphenyl ether.
-
The following diagram outlines the general workflow for the synthesis and evaluation of brominated nitro diphenyl ethers.
Caption: General workflow for the synthesis and biological evaluation of brominated nitro diphenyl ethers.
Evaluation of Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Procedure (Broth Microdilution Method):
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus, E. coli) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
-
Evaluation of Herbicidal Activity: Seedling Growth Inhibition Assay
-
Principle: This assay measures the effect of the test compound on the germination and early growth of a model plant species.
-
Procedure:
-
Prepare a range of concentrations of the test compound in a suitable solvent, which is then added to a molten agar medium.
-
Dispense the agar containing the test compound into petri dishes.
-
Place a set number of seeds of a model plant (e.g., cress, lettuce) onto the surface of the agar.
-
Seal the petri dishes and place them in a growth chamber with controlled light and temperature conditions.
-
After a set period (e.g., 3-5 days), measure the root and shoot length of the seedlings.
-
Calculate the percent inhibition of growth compared to a solvent-only control.
-
Conclusion and Future Directions
The structure-activity relationship of brominated nitro diphenyl ethers is a compelling example of how subtle structural modifications can profoundly alter biological activity. While the brominated diphenyl ether scaffold is a promising starting point for the development of new antibacterial agents, the incorporation of a nitro group effectively quenches this activity and steers the molecule towards a potent, light-dependent herbicidal mechanism.[1][3]
Future research in this area should focus on a systematic exploration of the SAR of brominated nitro diphenyl ethers in the context of their herbicidal activity. The synthesis and evaluation of a library of compounds with varying bromine substitution patterns would provide a more detailed understanding of the electronic and steric requirements for optimal herbicidal potency. Furthermore, quantitative structure-activity relationship (QSAR) studies could be employed to develop predictive models for the design of novel and more effective herbicides.[9][10] A deeper understanding of the interactions between these compounds and the plant's pigment systems could also pave the way for the development of next-generation herbicides with enhanced selectivity and environmental profiles.
References
-
Liu, H., Lohith, K., Rosario, M., Pulliam, T. H., O'Connor, R. D., Bell, L. J., & Bewley, C. A. (2016). Polybrominated Diphenyl Ethers: Structure Determination and Trends in Antibacterial Activity. Journal of natural products, 79(7), 1872–1876. [Link]
-
Liu, H., Lohith, K., Rosario, M., Pulliam, T. H., O'Connor, R. D., Bell, L. J., & Bewley, C. A. (2016). Polybrominated Diphenyl Ethers: Structure Determination and Trends in Antibacterial Activity. Journal of Natural Products, 79(7), 1872-1876. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3624. [Link]
-
Chemical diversities, biological activities and chemical synthesis of marine diphenyl ether and their derivatives. (n.d.). CSIR-National Institute of Oceanography. [Link]
-
Quantitative structure–activity relationship. (2023, December 29). In Wikipedia. [Link]
-
Sun, S., Canning, C. B., Bhargava, K., & Zhou, K. (2015). Polybrominated diphenyl ethers with potent and broad spectrum antimicrobial activity from the marine sponge Dysidea. Bioorganic & medicinal chemistry letters, 25(10), 2181–2183. [Link]
-
Bowyer, J. R., Smith, B. J., Camilleri, P., & Lee, S. A. (1987). Mode of Action Studies on Nitrodiphenyl Ether Herbicides: I. Use of Barley Mutants to Probe the Role of Photosynthetic Electron Transport. Plant physiology, 83(3), 613–620. [Link]
-
Names and chemical structures of the studied nitro diphenyl ether derivatives. (n.d.). ResearchGate. [Link]
-
Huang, T., Sun, G., Zhao, L., Zhang, N., Zhong, R., & Peng, Y. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International journal of molecular sciences, 22(16), 8565. [Link]
-
A BRIEF INTRODUCTION TO QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIP (QSAR). (n.d.). PHARMD GURU. [Link]
-
Huang, T., Sun, G., Zhao, L., Zhang, N., Zhong, R., & Peng, Y. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8565. [Link]
-
Bowyer, J. R., Smith, B. J., Camilleri, P., & Lee, S. A. (1987). Mode of Action Studies on Nitrodiphenyl Ether Herbicides. Plant Physiology, 83(3), 613-620. [Link]
-
Siddiqui, S. A., & Dar, T. K. (2004). Polybrominated Diphenyl Ethers (PBDEs): New Pollutants-Old Diseases. Clinical Medicine & Research, 2(4), 281-290. [Link]
-
Polybrominated diphenyl ethers. (2023, December 29). In Wikipedia. [Link]
-
Orr, G. L., & Hess, F. D. (1982). Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons : LIGHT ACTIVATION AND THE SUBSEQUENT FORMATION OF LIPOPHILIC FREE RADICALS. Plant physiology, 69(2), 502–507. [Link]
-
Rio, B., Limal, D., & Cales, P. (1995). Effects of a diphenyl-ether herbicide, oxyfluorfen, on human BFU-E/CFU-E development and haemoglobin synthesis. Human & experimental toxicology, 14(3), 253–259. [Link]
-
Brominated diphenylethers (EHC 162, 1994). (n.d.). INCHEM. [Link]
-
Bowyer, J. R., Smith, B. J., Camilleri, P., & Lee, S. A. (1987). Mode of Action Studies on Nitrodiphenyl Ether Herbicides. Plant Physiology, 83(3), 613-620. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [drs.nio.res.in]
- 3. Mode of Action Studies on Nitrodiphenyl Ether Herbicides: I. Use of Barley Mutants to Probe the Role of Photosynthetic Electron Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polybrominated Diphenyl Ethers: Structure Determination and Trends in Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polybrominated diphenyl ethers with potent and broad spectrum antimicrobial activity from the marine sponge Dysidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polybrominated Diphenyl Ethers: Structure Determination and Trends in Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons : LIGHT ACTIVATION AND THE SUBSEQUENT FORMATION OF LIPOPHILIC FREE RADICALS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 10. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis pathways for polysubstituted diaryl ethers
An In-Depth Technical Guide to the Synthesis of Polysubstituted Diaryl Ethers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The diaryl ether moiety is a cornerstone in modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional polymers.[1][2][3][4] The synthesis of these structures, particularly those bearing multiple substituents, presents unique challenges that have driven the evolution of synthetic methodology for over a century. This technical guide provides an in-depth exploration of the core synthetic pathways to polysubstituted diaryl ethers, with a focus on the two most powerful and widely adopted methods: the classical Ullmann condensation and the modern Buchwald-Hartwig C-O cross-coupling reaction. Through a detailed analysis of reaction mechanisms, a comparative evaluation of their synthetic utility, and the provision of field-proven experimental protocols, this guide aims to equip researchers with the knowledge to strategically select and effectively implement the optimal synthetic route for their specific target molecules.
The Strategic Importance of the Diaryl Ether Scaffold
The diaryl ether linkage, characterized by an oxygen atom bridging two aromatic rings, is a privileged scaffold in drug discovery and agrochemical research.[2][3][4] Its prevalence stems from a combination of desirable physicochemical properties, including metabolic stability and the ability to adopt specific, biologically relevant conformations. This structural motif is a key component in a wide range of therapeutic agents, demonstrating anticancer, anti-inflammatory, antiviral, antibacterial, and antimalarial properties.[2][3]
Classical Approach: The Ullmann Condensation
First reported by Fritz Ullmann in 1905, the Ullmann condensation is the traditional method for forming a diaryl ether bond.[5] This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol in the presence of a base, typically at elevated temperatures.[5][6]
Mechanistic Insights into the Ullmann Condensation
The mechanism of the Ullmann condensation is thought to involve a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the formation of a copper phenoxide species, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the desired diaryl ether and regenerates the active Cu(I) catalyst.[7]
Causality in Experimental Choices for the Ullmann Reaction
Historically, the Ullmann condensation required harsh reaction conditions, including high temperatures (often exceeding 210°C), polar aprotic solvents like DMF or NMP, and stoichiometric amounts of copper powder or copper salts.[6][8] These conditions often limited the substrate scope and functional group tolerance of the reaction.
Modern advancements have led to milder and more efficient protocols. The use of soluble copper catalysts, often in combination with ligands such as diamines, amino acids, or β-diketones, has significantly improved reaction rates and lowered the required temperature.[9][10][11] The choice of base is also critical, with stronger, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) often providing superior results to traditional bases like potassium carbonate (K₂CO₃).[11][12]
Limitations of the Ullmann Condensation
Despite its utility, the classical Ullmann condensation has several drawbacks:
-
Harsh Reaction Conditions: High temperatures can lead to side reactions and decomposition of sensitive substrates.
-
Limited Substrate Scope: The reaction traditionally favors electron-poor aryl halides and can be challenging for electron-rich or sterically hindered substrates.[13]
-
Stoichiometric Copper: The use of large amounts of copper can lead to difficulties in product purification.
The Modern Era: Buchwald-Hartwig C-O Cross-Coupling
The development of the palladium-catalyzed Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful and versatile alternative for the synthesis of diaryl ethers.[14][15] This method generally offers milder reaction conditions, a broader substrate scope, and greater functional group tolerance compared to the Ullmann condensation.[14]
The Catalytic Cycle of Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig C-O coupling reaction proceeds through a well-defined catalytic cycle involving a Pd(0)/Pd(II) manifold.[16][17] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[14][16] The general reactivity order for the aryl halide is I > Br > OTf > Cl.[14]
-
Ligand Exchange/Base-Mediated Deprotonation: The phenol (Ar'-OH) coordinates to the palladium center, and a base facilitates the deprotonation of the hydroxyl group to form a phenoxide. This is followed by displacement of the halide anion.[14]
-
Reductive Elimination: The diaryl ether product (Ar-O-Ar') is formed via reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.[14][18]
Caption: Catalytic cycle of the Buchwald-Hartwig C-O cross-coupling reaction.
The Critical Role of Ligand Design
The success of the Buchwald-Hartwig C-O coupling is highly dependent on the choice of phosphine ligand.[19] Bulky, electron-rich biarylphosphine ligands are generally the most effective, as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[19] The development of increasingly sophisticated ligands has expanded the substrate scope to include challenging aryl chlorides and sterically hindered coupling partners.[20]
Comparative Analysis: Ullmann vs. Buchwald-Hartwig
The choice between the Ullmann condensation and the Buchwald-Hartwig C-O coupling depends on several factors, including the nature of the substrates, the desired scale of the reaction, and cost considerations.
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper (Cu) | Palladium (Pd) |
| Typical Ligands | Simple diamines, amino acids, or none | Bulky, electron-rich phosphines |
| Reaction Temperature | High (often >100-220°C) | Milder (often 80-120°C) |
| Base | Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) |
| Solvent | High-boiling polar solvents (e.g., DMF, NMP) | Aprotic solvents (e.g., toluene, dioxane) |
| Substrate Scope | Traditionally favored for electron-poor aryl halides | Broad scope, including electron-rich and -neutral aryl halides |
| Cost | Generally lower (copper is more abundant) | Higher (palladium and specialized ligands) |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates.
Protocol for Ullmann Diaryl Ether Synthesis
This protocol is adapted from a procedure utilizing an air-stable Cu(I) catalyst in toluene.[21]
Reactant Preparation:
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), phenol (1.2 mmol), K₂CO₃ (2.0 mmol), and CuI(PPh₃) (0.05 mmol, 5 mol %).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous toluene (5 mL) via syringe.
Reaction Execution:
-
Stir the reaction mixture at 110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Buchwald-Hartwig Diaryl Ether Synthesis
This protocol is a general procedure for the palladium-catalyzed C-O coupling of aryl halides with phenols.
Reactant Preparation:
-
In a nitrogen-filled glovebox, add the aryl halide (1.0 mmol), phenol (1.2 mmol), a suitable phosphine ligand (e.g., BrettPhos, 1.5-3 mol %), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %), and a base (e.g., K₃PO₄, 2.0 mmol) to a reaction vial.
-
Add anhydrous solvent (e.g., toluene or dioxane, 5 mL).
Reaction Execution:
-
Seal the vial and stir the reaction mixture at the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The synthesis of polysubstituted diaryl ethers is a mature field with a rich history and a vibrant present. The Ullmann condensation, while a classic method, has been significantly improved with the development of modern catalyst systems. The Buchwald-Hartwig C-O cross-coupling has emerged as a highly versatile and powerful tool, enabling the synthesis of a wide range of diaryl ethers under mild conditions. A thorough understanding of the mechanisms, advantages, and limitations of each method is crucial for the rational design of synthetic routes to these important molecules. The continued development of new catalysts and ligands promises to further expand the capabilities of synthetic chemists in this area, facilitating the discovery of novel therapeutics and advanced materials.
References
- Application Notes and Protocols: Buchwald-Hartwig Amination for Diaryl Ether Synthesis - Benchchem. (n.d.).
- Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (n.d.).
- Nejati, K., Ahmadi, S., Nikpassand, M., Delir Kheirollahi Nezhada, P., & Vessally, E. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Advances, 8(34), 19045-19063.
- Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. (1999).
- Recent Advances in Diaryl Ether Synthesis. (n.d.). ResearchGate.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- Ullmann Reaction - Organic Chemistry Portal. (n.d.).
- Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- Ullmann condensation - Wikipedia. (n.d.).
- Frlan, R., & Kikelj, D. (2006). Recent Progress in Diaryl Ether Synthesis. ChemInform, 37(46).
- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. (2020). Journal of Agricultural and Food Chemistry, 68(37), 9965–9989.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights.
- Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Ullmann Condensation - SynArchive. (n.d.).
- Ullmann Diaryl Ether Synthesis: Technical Support Center - Benchchem. (n.d.).
- Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). In Books.
- Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. (2024). Journal of Synthetic Chemistry.
- A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. (n.d.). SciELO México.
- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. (2020). ResearchGate.
- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. (2020). Journal of Agricultural and Food Chemistry.
- Cross-Coupling Reactions Guide. (n.d.).
- Recent synthetic developments and applications of the Ullmann reaction. A review. (2012). PMC.
- A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. (2010). Organic Letters.
- A General and Mild Ullmann-Type Synthesis of Diaryl Ethers - Organic Chemistry Portal. (n.d.).
- A Comparative Guide to Diaryl Ether Synthesis: Ullmann Condensation vs. Buchwald-Hartwig C-O Coupling - Benchchem. (n.d.).
Sources
- 1. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. synarchive.com [synarchive.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. jmcct.com [jmcct.com]
- 18. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene via SNAr reaction
Application Note: High-Yield Synthesis of 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene via SNAr
Part 1: Executive Summary & Strategic Rationale
Abstract This application note details a robust protocol for the synthesis of 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene , a highly functionalized diaryl ether scaffold often utilized in the development of agrochemicals and antimicrobial agents (similar to Triclosan analogues). The synthesis employs a Nucleophilic Aromatic Substitution (SNAr) strategy.[1][2][3][4][5]
Strategic Analysis: The Ortho-Bromo Challenge The synthesis of this specific target presents a unique regiochemical challenge. The electrophile possesses two halogens (Bromine and Fluorine/Chlorine) and a Nitro group. The success of this protocol relies on exploiting the nucleofugality differential between fluorine and bromine, and the electronic activation provided by the nitro group.
-
Regioselectivity: The nitro group at the C4 position strongly activates the C1 position (para) towards nucleophilic attack. The bromine at C2 provides minor activation but primarily exerts steric hindrance.
-
Leaving Group Selection: We utilize 1-Fluoro-2-bromo-4-nitrobenzene as the electrophile. Fluorine is the superior leaving group in SNAr reactions (despite the strong C-F bond) because its high electronegativity stabilizes the rate-determining Meisenheimer complex more effectively than chlorine or bromine.
Part 2: Reaction Scheme & Workflow
The following diagram illustrates the retrosynthetic logic and the forward reaction workflow.
Figure 1: Reaction scheme illustrating the coupling of 3,4-dichlorophenol with the fluoronitrobenzene derivative.
Part 3: Detailed Experimental Protocol
Safety Warning: Nitro-aromatics can be energetic. Halogenated phenols are toxic and skin irritants. Perform all operations in a fume hood.
Reagents and Stoichiometry
| Component | Role | Equiv. | MW ( g/mol ) | Notes |
| 1-Fluoro-2-bromo-4-nitrobenzene | Electrophile | 1.0 | 219.99 | Limiting Reagent. CAS: 364-73-8 |
| 3,4-Dichlorophenol | Nucleophile | 1.1 | 163.00 | Slight excess ensures complete conversion. |
| Potassium Carbonate (K₂CO₃) | Base | 1.5 | 138.21 | Anhydrous; milled powder preferred. |
| DMF (N,N-Dimethylformamide) | Solvent | - | - | Anhydrous grade (0.5 M conc.) |
Step-by-Step Procedure
Step 1: Nucleophile Deprotonation
-
Charge a dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Add 3,4-Dichlorophenol (1.1 equiv) and anhydrous DMF (volume to reach ~0.5 M concentration relative to electrophile).
-
Add Potassium Carbonate (1.5 equiv) in a single portion.
-
Stir at room temperature for 15–30 minutes.
-
Causality: This pre-stirring step generates the potassium phenoxide intermediate. The color may shift to yellow/orange, indicating phenoxide formation.
-
Step 2: Electrophile Addition & Reaction
-
Add 1-Fluoro-2-bromo-4-nitrobenzene (1.0 equiv) to the reaction mixture.
-
Note: If the electrophile is solid, dissolve it in a minimal amount of DMF before addition.
-
-
Heat the reaction mixture to 80°C .
-
Monitor reaction progress via TLC (Eluent: 10% EtOAc in Hexanes) or HPLC.
-
Expected Time: 2–4 hours.[6] The high reactivity of the fluoro-leaving group usually ensures rapid conversion compared to chloro-analogs.
-
Step 3: Quench and Isolation [6]
-
Cool the mixture to room temperature.
-
Pour the reaction mixture slowly into a beaker containing Ice-Water (5x reaction volume) with vigorous stirring.
-
Observation: The product is highly lipophilic and should precipitate as a solid.
-
-
If Solid Precipitates: Filter the solid using a Buchner funnel. Wash the cake with water (3x) to remove residual DMF and inorganic salts.
-
If Oiling Occurs: Extract the aqueous mixture with Ethyl Acetate (3x). Combine organics, wash with 1N NaOH (to remove excess dichlorophenol), then water and brine. Dry over MgSO₄ and concentrate in vacuo.
Step 4: Purification
-
Recrystallization: The crude solid can often be recrystallized from hot Ethanol or an Ethanol/Water mixture.
-
Flash Chromatography: If impurities persist, purify via silica gel chromatography (Gradient: 0% → 10% EtOAc in Hexanes).
Part 4: Mechanistic Insight & Troubleshooting
The Meisenheimer Mechanism
The reaction proceeds via an addition-elimination pathway.[2] The choice of solvent and leaving group is critical here.
Figure 2: Mechanistic pathway highlighting the stabilization of the transition state.
Optimization Table
| Issue | Root Cause | Corrective Action |
| Low Yield (<50%) | Incomplete deprotonation or wet solvent. | Ensure K₂CO₃ is anhydrous. Switch solvent to DMSO (higher dielectric constant). |
| Regio-isomers | Attack at Br position (rare). | Lower temperature to 60°C. Ensure use of Fluoro precursor (F is much faster than Br displacement). |
| Product is an Oil | Trace solvent/impurities. | Triturate the oil with cold Hexanes or Pentane to induce crystallization. |
Part 5: Analytical Characterization (Expected)
To validate the synthesis, look for these key spectral signatures:
-
¹H NMR (CDCl₃, 400 MHz):
-
Ring A (Nitro-benzene): Look for a doublet (d) at ~8.4 ppm (H3, ortho to NO₂), a doublet of doublets (dd) at ~8.1 ppm (H5), and a doublet at ~6.9 ppm (H6, ortho to ether linkage). The H3 proton will be the most deshielded due to the ortho-nitro and ortho-bromo groups.
-
Ring B (Dichlorophenoxy): Aromatic signals in the 6.8–7.5 ppm range, showing the specific splitting pattern of the 3,4-dichloro substitution.
-
-
HRMS (ESI):
-
Calculate for C₁₂H₆BrCl₂NO₃ [M+H]⁺. Note the distinct isotope pattern due to one Br (¹:¹) and two Cl (⁹:⁶:¹) atoms.
-
References
-
Nucleophilic Aromatic Substitution (SNAr)
-
Chemistry LibreTexts. (2022). "16.7: Nucleophilic Aromatic Substitution." Available at: [Link]
-
-
Solvent and Base Effects in Diaryl Ether Synthesis
-
Reactivity of Halonitrobenzenes (F vs Cl vs Br)
- General Protocols for Diaryl Ethers
Sources
- 1. A one-pot cascade protocol for diarylation of amines and water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 8. m.youtube.com [m.youtube.com]
High-Efficiency Protocols for Nucleophilic Aromatic Substitution (SNAr) of Halonitrobenzenes
Application Note & Technical Guide
Executive Summary
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in pharmaceutical synthesis, particularly for functionalizing halonitrobenzenes to create biaryl ethers and amines. Historically, these reactions relied on harsh conditions: high temperatures and toxic polar aprotic solvents (DMF, NMP) to overcome the high activation energy of the dearomatization step.
This guide presents optimized, modern protocols that diverge from traditional methodology. We focus on two advanced workflows:
-
Green Micellar Catalysis: Utilizing surfactant-mediated "on-water" chemistry to achieve high yields at mild temperatures.
-
Continuous Flow Processing: A high-throughput approach for rapid library generation and safe scale-up of energetic nitro-compounds.
Mechanistic Foundation & The "Fluorine Anomaly"
To optimize SNAr, one must exploit the rate-determining step (RDS). Unlike aliphatic
The Mechanism
The nucleophile attacks the ipso-carbon, breaking aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .[1] This is the RDS. The subsequent loss of the leaving group (LG) and restoration of aromaticity is fast.
The Fluorine Effect
A common pitfall is selecting the "weakest bond" (C-I or C-Br). In SNAr, Fluorine is the superior leaving group (
-
Why? The high electronegativity of fluorine inductively stabilizes the Meisenheimer complex, lowering the activation energy of the RDS. The strength of the C-F bond is irrelevant because bond breaking occurs after the rate-determining step.
Mechanistic Visualization
The following diagram illustrates the reaction coordinate and the critical role of the nitro group in stabilizing the intermediate.
Figure 1: The Addition-Elimination pathway. Optimization efforts must focus on lowering the energy barrier of Transition State 1.
Critical Parameter Optimization
Solvent Selection: The Green Shift
Traditional dipolar aprotic solvents (DMF, DMAc) are reproductive toxins and difficult to remove. Modern protocols utilize surfactant-water systems or biodegradable dipolar solvents.
| Solvent System | Dielectric Constant ( | Performance Rating | Green Score | Notes |
| Water + TPGS-750-M (2 wt%) | 80 | Excellent | High | Micellar catalysis concentrates reactants; "On-water" effect accelerates rate. |
| 2-MeTHF | 7.0 | Good | Med-High | Bio-derived; clean phase separation for workup. |
| DMSO | 47 | Excellent | Low | High boiling point makes removal difficult; skin permeation risks. |
| Ethanol/Isopropanol | 25 / 18 | Moderate | High | Good for high-temp sealed vessel reactions; requires solubility check. |
Substrate Activation
The position of the nitro group is non-negotiable.
-
Para/Ortho: Strong activation due to resonance stabilization of the negative charge.[4]
-
Meta: Weak activation (inductive only). Reaction may require elevated temperatures (>100°C) or stronger nucleophiles.
Protocol A: Green "On-Water" Batch Synthesis
Objective: High-yield synthesis of N-(4-nitrophenyl)morpholine using surfactant technology to replace DMF.
Materials
-
Substrate: 1-Fluoro-4-nitrobenzene (1.0 equiv)
-
Nucleophile: Morpholine (1.2 equiv)
-
Base: Triethylamine (1.5 equiv) or
(2.0 equiv) -
Medium: 2 wt % TPGS-750-M in water (prepared by dissolving Vitamin E derivative surfactant in degassed water).
Experimental Workflow
-
Preparation: In a round-bottom flask equipped with a stir bar, add the aqueous surfactant solution (concentration: 0.5 M relative to substrate).
-
Addition: Add 1-Fluoro-4-nitrobenzene and Morpholine. Note: Reagents may not dissolve immediately; vigorous stirring creates an emulsion.
-
Base: Add Triethylamine.
-
Reaction: Stir vigorously at 45 °C for 2–4 hours.
-
Validation: The reaction mixture often changes color (yellow to deep orange/red) indicating complex formation, then precipitates product.
-
-
Workup (The "In-Flask" Extraction):
-
Add a minimal amount of EtOAc or 2-MeTHF to the reaction vessel.
-
Stir gently to extract the product into the organic phase.
-
Stop stirring; phases will separate rapidly.
-
Decant the organic layer. The aqueous surfactant phase can often be recycled.
-
-
Purification: Evaporate solvent. Recrystallize from EtOH if necessary. (Column chromatography is rarely needed due to high specificity).
Protocol B: Continuous Flow Synthesis
Objective: Rapid library generation and scale-up of p-nitrophenyl ethers with enhanced safety profile.
Rationale
Flow chemistry allows for the safe superheating of solvents (above boiling point) and precise control of residence time (
System Setup
-
Reactor: PFA coil reactor (10 mL volume) or Chip Reactor.
-
Pumps: Dual HPLC pumps (Pump A: Substrate, Pump B: Nucleophile/Base).
-
Pressure: Back Pressure Regulator (BPR) set to 75–100 psi.
-
Solvent: Ethanol or Acetonitrile.[2]
Experimental Workflow
-
Stock Solutions:
-
Solution A: 1-Chloro-4-nitrobenzene (0.5 M) in Ethanol.
-
Solution B: Phenol (0.6 M) + DBU (0.6 M) in Ethanol.
-
-
Flow Parameters:
-
Temperature: 120 °C (Superheated).
-
Total Flow Rate: 2.0 mL/min (1.0 mL/min per pump).
-
Residence Time (
): 5 minutes.
-
-
Execution:
-
Prime pumps with pure solvent.
-
Switch to reagent streams.
-
Discard the first 2 reactor volumes (equilibration).
-
Collect steady-state output.
-
-
Inline Analysis (Optional): Divert a stream to an inline LC-MS or UV-Vis detector to monitor conversion in real-time.
-
Quench: Direct output into a flask containing dilute HCl (to remove DBU) and ice.
Troubleshooting & Quality Control
To ensure data integrity, follow this self-validating decision tree.
Figure 2: Diagnostic workflow for SNAr optimization.
Validation Checkpoints
-
NMR Spectroscopy (
H & F):-
Success: Disappearance of the characteristic coupling patterns of the starting halonitrobenzene.
-
Diagnostic: If using F-nitrobenzene,
F NMR is the fastest method to quantify conversion (disappearance of the Ar-F peak at ~ -100 to -120 ppm).
-
-
TLC Staining:
-
Nitro compounds are UV active.
-
Use Ninhydrin stain if the nucleophile is an amine (monitor disappearance of free amine).
-
-
Safety Note: Halonitrobenzenes are potent skin sensitizers. All waste streams from Protocol A (aqueous surfactant) must be treated as chemical waste, despite being "green" solvents.
References
-
Mechanism & Kinetics: "Nucleophilic aromatic substitution: The 'Halogen Effect' and Meisenheimer Complex Stability." Journal of Organic Chemistry. 5
-
Green Chemistry (On-Water): "Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis." Green Chemistry (RSC). 6[6][7][8]
-
Continuous Flow: "Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene with morpholine." Beilstein Journal of Organic Chemistry. 9
-
High-Throughput Optimization: "High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions." Reaction Chemistry & Engineering. 10
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Identify the correct reactivity order for the given ArSN (Aromatic nucleo.. [askfilo.com]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]
- 6. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Scalable Synthesis of 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene
Application Note & Protocol
Executive Summary
This application note details a robust, scalable process for the synthesis of 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene , a highly functionalized diaryl ether scaffold. This structural motif is a critical intermediate in the development of Type II kinase inhibitors (e.g., targeting RAF/MEK/VEGFR pathways) and advanced agrochemicals.
The synthesis utilizes a Nucleophilic Aromatic Substitution (
Key Process Advantages:
-
Scalability: Designed for multi-gram to kilogram batches.
-
Purification: Relies on controlled precipitation and recrystallization, eliminating the need for silica gel chromatography.
-
Safety: Operates at moderate temperatures (
), well below the thermal decomposition threshold of typical nitroaromatics.
Retrosynthetic Analysis & Strategy
The target molecule is disconnected at the ether linkage. The electron-deficient ring (Ring A) acts as the electrophile, while the electron-rich phenolic ring (Ring B) serves as the nucleophile.
Strategic Considerations:
-
Electrophile Selection: 1-Fluoro-2-bromo-4-nitrobenzene is selected over the chloro-analog. The high electronegativity of fluorine lowers the LUMO energy at the ipso-carbon, significantly accelerating the
reaction rate (Element Effect: in ). This allows for milder conditions that preserve the ortho-bromo handle for future cross-coupling (e.g., Suzuki-Miyaura). -
Regioselectivity: The presence of the nitro group at the para-position strongly directs nucleophilic attack to C-1. The ortho-bromo group provides steric bulk but does not deactivate the ring sufficiently to hinder the reaction.
-
Base Selection: Potassium carbonate (
) is chosen as a mild, non-hygroscopic base that effectively deprotonates the phenol without causing significant side reactions (e.g., hydrolysis of the electrophile) often seen with stronger bases like NaH.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the diaryl ether core.
Process Development & Optimization
Solvent System
-
Dimethylformamide (DMF): Excellent solubility for reactants and base; promotes rapid reaction rates. Drawback: High boiling point makes removal tedious.
-
Dimethyl Sulfoxide (DMSO): Higher rate acceleration than DMF due to high dielectric constant. Selected for Scale-up due to ease of water-induced precipitation during workup.
-
Acetonitrile (MeCN): Lower boiling point (
), easier to remove, but reaction times are significantly longer (24h+ vs 4h in DMSO).
Stoichiometry & Reagents
| Component | Role | Equiv. | Rationale |
| 3,4-Dichlorophenol | Nucleophile | 1.05 | Slight excess ensures complete consumption of the expensive fluoro-nitro precursor. |
| 1-Fluoro-2-bromo-4-nitrobenzene | Electrophile | 1.00 | Limiting reagent; easier to wash away excess phenol than this nitro-compound. |
| Potassium Carbonate ( | Base | 1.50 | Granular; milled is preferred for faster kinetics. Excess neutralizes HF byproduct. |
| DMSO | Solvent | 5-7 vol | High concentration favored for kinetics; sufficient volume to stir slurry. |
Detailed Experimental Protocol
Scale: 50.0 g (Limiting Reagent Basis) Expected Yield: 85-92% Purity: >98% (HPLC)
Step 1: Reaction Setup
-
Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), a reflux condenser, a nitrogen inlet, and a thermocouple.
-
Charge 3,4-Dichlorophenol (38.9 g, 0.239 mol, 1.05 equiv) and DMSO (250 mL, 5 vol).
-
Start stirring at 250 RPM.
-
Add Potassium Carbonate (
) (47.2 g, 0.341 mol, 1.5 equiv) in a single portion.-
Observation: The mixture may warm slightly (exothermic deprotonation). The suspension will turn yellow/orange.
-
-
Stir at ambient temperature (
) for 30 minutes to ensure formation of the phenoxide anion.
Step 2: Coupling Reaction
-
Add 1-Fluoro-2-bromo-4-nitrobenzene (50.0 g, 0.227 mol, 1.0 equiv) portion-wise over 10 minutes.
-
Critical: Monitor internal temperature. Do not allow to exceed
during addition.
-
-
Heat the reaction mixture to
. -
Maintain temperature at
for 4–6 hours .-
IPC (In-Process Control): Monitor by HPLC or TLC (20% EtOAc/Hexanes).
-
Target: <1% remaining Fluoro-nitro starting material.
-
Step 3: Workup & Isolation (Precipitation Method)
-
Cool the reaction mixture to
. -
Slowly add Deionized Water (500 mL, 10 vol) dropwise via an addition funnel over 45 minutes.
-
Caution: Exothermic mixing. Control addition rate to keep
. -
Observation: The product will precipitate as a pale yellow to tan solid.
-
-
Stir the resulting slurry for 1 hour at ambient temperature to ripen the crystals.
-
Filter the solid using a Büchner funnel (polypropylene or sintered glass).
-
Wash the filter cake sequentially with:
-
Water (
) – removes DMSO and inorganic salts ( , ). -
Cold Ethanol/Water (1:1) (
) – removes unreacted phenol and colored impurities.
-
-
Suction dry on the funnel for 2 hours.
Step 4: Purification (Recrystallization)
-
Transfer the damp cake to a clean flask.
-
Add Ethanol (EtOH) (approx. 5 vol based on wet weight). Heat to reflux (
) until fully dissolved.-
Note: If insoluble particulates remain, perform a hot filtration.
-
-
Allow the solution to cool slowly to room temperature with gentle stirring.
-
Cool further to
in an ice bath for 1 hour. -
Filter the purified crystals and wash with cold Ethanol (
). -
Dry in a vacuum oven at
for 12 hours.
Figure 2: Process flow diagram illustrating the "One-Pot, Filtration-Based" workflow.
Analytical Data & Characterization
-
Appearance: Pale yellow crystalline solid.
-
Melting Point:
(Predicted range based on analogs). -
NMR (
, ):-
8.65 (d,
, 1H, Ar-H3 of nitro ring), -
8.25 (dd,
, 1H, Ar-H5 of nitro ring), -
7.75 (d,
, 1H, Ar-H5 of dichloro ring), -
7.45 (d,
, 1H, Ar-H2 of dichloro ring), -
7.15 (dd,
, 1H, Ar-H6 of dichloro ring), -
6.95 (d,
, 1H, Ar-H6 of nitro ring).
-
8.65 (d,
-
MS (ESI): Calculated for
[ ] : 361.9. Found: 361.9/363.9 (Isotopic pattern characteristic of ).
Safety & Hazard Analysis
-
Nitro Compounds: All nitroaromatics possess high energy potential. While this specific molecule is stable at the designated process temperature (
), avoid heating dry solids above . Perform a DSC (Differential Scanning Calorimetry) scan before scaling beyond 100 g. -
Skin Sensitization: Diaryl ethers and halogenated phenols are potent skin irritants and sensitizers. Use nitrile gloves and long sleeves.
-
DMSO Waste: Aqueous DMSO waste streams containing fluorides and phenols must be disposed of as hazardous organic waste. Do not pour down the drain.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<70%) | Incomplete deprotonation or wet solvent. | Ensure |
| Impurity: Hydrolysis | Water in system reacting with F-SM. | Use anhydrous DMSO. Keep system under |
| Oiling out during quench | Water added too fast or T too high. | Add water slower. Seed the mixture with pure product crystals if available. |
| Color is Dark Brown | Oxidation of phenol or excessive heat. | Degas solvents with |
References
-
Nucleophilic Arom
) Mechanisms:-
Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines." Chem. Rev.1951 , 49, 273. Link
-
-
Scalable Synthesis of Diaryl Ethers
-
Process Chemistry of Fluoro-Nitrobenzenes
-
Finger, G. C.; Kruse, C. W. "Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F." J. Am. Chem. Soc.1956 , 78, 6034. Link
-
-
General Protocol for Activated Ether Synthesis
Sources
- 1. 1-Bromo-4-nitrobenzene | C6H4BrNO2 | CID 11466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Catalysis of the hydrodechlorination of 4-chlorophenol and the reduction of 4-nitrophenol by Pd/Fe3O4@C - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. guidechem.com [guidechem.com]
- 4. Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Preparation of Amino-Diphenyl Ethers (ADPEs) from Nitrobenzene Precursors
Abstract & Strategic Overview
Amino-diphenyl ethers (ADPEs) are privileged structural motifs in medicinal chemistry, serving as the core scaffold for variable kinase inhibitors (e.g., Sorafenib, Lenvatinib) and high-performance polymers (polyimides). Their synthesis typically demands a convergent strategy: the construction of the ether linkage via Nucleophilic Aromatic Substitution (
This Application Note provides a validated, scalable protocol for synthesizing ADPEs starting from activated nitrobenzene precursors. Unlike generic organic chemistry texts, this guide focuses on process optimization—specifically controlling regioselectivity, minimizing hydrolytic side-reactions, and selecting the appropriate reduction modality to preserve halogen substituents often required in late-stage drug functionalization.
The Synthetic Workflow
The synthesis proceeds through two distinct phases:
-
Phase I (
Coupling): Reaction of a halonitrobenzene electrophile with a phenolic nucleophile. -
Phase II (Nitro Reduction): Conversion of the nitro-ether intermediate to the aniline derivative.
Figure 1: Strategic workflow for ADPE synthesis distinguishing between catalytic and chemical reduction paths.
Phase I: Ether Linkage Construction ( )
The formation of the diaryl ether bond is the rate-determining step. The reaction relies on the electron-withdrawing nature of the nitro group to stabilize the Meisenheimer complex.[1][2][3][4]
Mechanistic Insight
Success depends on the activation of the electrophile. A nitro group ortho or para to the leaving group (F > Cl > Br) is mandatory. The reaction follows an Addition-Elimination mechanism.[1][2][3][4][5]
-
Critical Control Point: Water must be rigorously excluded. Hydroxide ions (generated from trace water and carbonate bases) compete with the phenoxide, leading to the hydrolysis of the halonitrobenzene to a nitrophenol (the "Black Tar" scenario).
Protocol A: Coupling (Standard)
Substrates: 1-chloro-4-nitrobenzene (Electrophile) and Phenol derivative (Nucleophile).
Reagents: Potassium Carbonate (
Step-by-Step Methodology:
-
Preparation:
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charge the flask with the Phenol derivative (1.0 equiv, e.g., 20 mmol).
-
Add anhydrous DMF (5-7 mL per gram of substrate). Note: DMSO is an alternative but harder to remove during workup.
-
-
Deprotonation:
-
Add anhydrous
(1.2 – 1.5 equiv). -
Stir at room temperature for 30 minutes. The mixture may change color (often yellow/orange) as the phenoxide generates.
-
Why: Pre-forming the phenoxide ensures immediate reaction upon addition of the electrophile, minimizing side reactions.
-
-
Coupling:
-
Add 1-chloro-4-nitrobenzene (1.0 – 1.1 equiv) in one portion.
-
Heat the reaction mixture to 80–100°C .
-
Monitoring: Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes) every 2 hours. The starting phenol usually runs lower than the ether product.
-
Duration: Typical reaction time is 4–12 hours depending on steric hindrance.
-
-
Workup (Precipitation Method):
-
Cool the mixture to room temperature.
-
Pour the reaction mass slowly into 5 volumes of ice-cold water with vigorous stirring.
-
The nitro-diphenyl ether usually precipitates as a solid.
-
Filter the solid and wash copiously with water (to remove DMF and inorganic salts) and then cold ethanol.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.
-
Data: Leaving Group Efficiency in ADPE Synthesis
| Leaving Group (X) | Relative Rate | Temp Required | Comments |
| Fluorine (-F) | ~1000x | 60-80°C | Fastest due to high electronegativity stabilizing the transition state. Expensive. |
| Chlorine (-Cl) | 1x | 100-130°C | Standard industrial balance of cost/reactivity. |
| Bromine (-Br) | ~0.8x | 120-140°C | Slower; prone to debromination side reactions. |
Phase II: Nitro Group Reduction
Once the ether linkage is established, the nitro group is reduced to the amine.[7] The choice of method is dictated by the Functional Group Tolerance required.
Selection Matrix
-
Method A (Catalytic Hydrogenation): Use for simple substrates. High atom economy, easy workup.
-
Method B (Iron/Ammonium Chloride): Use if the molecule contains Halogens (Cl, Br, I) , Alkenes , or Nitriles . Catalytic hydrogenation often cleaves these bonds (hydrogenolysis).
Protocol B1: Catalytic Hydrogenation ( )
Best for: High throughput, clean substrates.
-
Setup: Dissolve the nitro-diphenyl ether (10 mmol) in Methanol or Ethanol (50 mL).
-
Catalyst: Add 10 wt% Pd/C (10% by weight of the substrate). Safety: Add catalyst under Argon flow to prevent ignition of solvent vapors.
-
Reaction: Purge with Hydrogen gas (balloon pressure is usually sufficient). Stir vigorously at RT for 4–12 hours.
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to yield the pure amine.
Protocol B2: Chemoselective Reduction ( )
Best for: Halogenated substrates (e.g., Sorafenib precursors).
-
Setup: Suspend the nitro-diphenyl ether (10 mmol) in a mixture of Ethanol (40 mL) and Water (10 mL).
-
Activation: Add Iron powder (5.0 equiv) and Ammonium Chloride (
, 5.0 equiv). -
Reaction: Heat to reflux (80°C) with vigorous stirring.
-
Observation: The grey iron powder will turn into a rust-colored sludge (
) as the reaction proceeds.
-
-
Monitoring: Check TLC for the disappearance of the non-polar nitro compound and appearance of the polar fluorescent amine.
-
Workup:
Mechanistic Pathway Visualization
Understanding the electronic flow is critical for troubleshooting. The diagram below details the
Figure 2: The S_NAr mechanism involves the formation of a resonance-stabilized anionic intermediate (Meisenheimer Complex) before the leaving group is expelled.[3]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion ( | Temperature too low or weak base. | Increase Temp to 120°C; Switch base to |
| "Black Tar" Formation | Hydrolysis of halide by water. | Ensure reagents are dry.[4] Add molecular sieves to the reaction. Use anhydrous DMF.[4] |
| De-halogenation (Reduction) | Over-reduction by Pd/C. | Switch from Protocol B1 ( |
| Incomplete Reduction | Catalyst poisoning (Sulfur/Amines). | Increase catalyst loading; Ensure starting material is free of sulfide impurities. |
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. Link
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412. Link
-
Jamieson, W. B., et al. (1976). Process for preparing 4,4'-diaminodiphenyl ether.[6][7][8][9] Canadian Patent 992991.[7] (Foundational industrial protocol for ODA synthesis).
-
Ram, S., & Ehrenkaufer, R. E. (1984).[10] Ammonium formate in catalytic transfer hydrogenation: Selective reduction of nitro compounds in the presence of other reducible groups. Tetrahedron Letters, 25(32), 3415-3418.[10] Link
-
BenchChem Application Notes. (2025). Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Link
Sources
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. US4539428A - Preparation of diaminodiphenyl ethers - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Synthesis method of 4, 4 '-diaminodiphenyl ether - Eureka | Patsnap [eureka.patsnap.com]
- 9. Preparation method and application of 4,4'-diphenylamine_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing SNAr Synthesis of Diaryl Ethers
Welcome to the technical support center for the Nucleophilic Aromatic Substitution (SNAr) synthesis of diaryl ethers. This guide is designed for researchers, chemists, and drug development professionals seeking to improve reaction yields, troubleshoot common issues, and optimize their synthetic protocols. Here, we combine fundamental mechanistic principles with practical, field-proven advice to help you navigate the complexities of SNAr chemistry.
Section 1: Frequently Asked Questions (FAQs): Quick Solutions
This section addresses the most common initial queries and provides rapid, actionable advice.
Q1: My SNAr reaction is not proceeding or shows very low conversion. What are the first things I should check?
A: Low or no conversion is the most frequent issue. Systematically check these four critical parameters first:
-
Aryl Halide Activation: The reaction's success hinges on the electrophilicity of the aryl halide. Ensure you have a strong electron-withdrawing group (EWG), such as a nitro (-NO₂), cyano (-CN), or acyl group, positioned ortho or para to the leaving group (e.g., -F, -Cl).[1][2] This placement is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance.[3][4]
-
Base Strength & Stoichiometry: The phenol nucleophile must be deprotonated to form the more reactive phenoxide. Ensure your base is strong enough to deprotonate the phenol but not so strong that it causes side reactions. Use at least one equivalent of a suitable base like K₂CO₃, Cs₂CO₃, or NaH.
-
Solvent Choice: The reaction requires a polar aprotic solvent. Solvents like DMSO, DMF, or NMP are ideal as they solvate the cation of the base, leaving the phenoxide anion "naked" and more nucleophilic, thus accelerating the reaction.[5][6]
-
Temperature: SNAr reactions often require heat to overcome the activation energy barrier associated with disrupting the aromaticity of the ring in the first step.[7] If the reaction is sluggish at room temperature, gradually increasing the heat (e.g., to 80-120 °C) is a standard next step.
Q2: I'm observing significant side-product formation. What are the likely culprits?
A: Common side reactions include:
-
Hydrolysis: If water is present, it can compete with the phenol as a nucleophile, leading to the formation of undesired phenol by-products from your starting aryl halide.[8] Ensure you are using anhydrous solvents and reagents.
-
Reduction of EWGs: Nitro groups, a common activator, can be susceptible to reduction, especially if using certain bases or if contaminants are present at high temperatures.
-
Competing Reactions: If your phenol nucleophile has other nucleophilic sites, you may see reactions at those positions. Protecting sensitive functional groups may be necessary.
Q3: My product appears to be decomposing under the reaction conditions. What can I do?
A: Product decomposition is often due to excessively harsh conditions.
-
High Temperatures: Prolonged heating at very high temperatures can degrade both starting materials and products. Consider if a more reactive leaving group (F > Cl) might allow for lower reaction temperatures.[1][9]
-
Strong Base: Very strong bases can sometimes lead to undesired reactions or degradation. If you suspect this, switch to a milder base like K₂CO₃.
-
Consider Microwave Synthesis: Microwave-assisted SNAr can dramatically reduce reaction times from hours to minutes, minimizing the exposure of your molecules to high temperatures and potentially reducing decomposition.[10][11][12]
Q4: Which halogen is the best leaving group for an SNAr reaction?
A: Contrary to SN2 reactions, the leaving group ability in SNAr reactions follows the order: F > Cl ≈ Br > I .[1][2][9] The rate-determining step is the initial attack of the nucleophile on the aromatic ring.[7][13] The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[9][14]
Section 2: In-Depth Troubleshooting Guides
Guide 2.1: Problem - Low or No Conversion
A low yield of the desired diaryl ether is a common but solvable problem. This guide provides a systematic workflow to diagnose and resolve the issue.
-
Substrate Activation (The "Pull"): The SNAr reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][3][4] The stability of this complex is paramount. Strong EWGs at the ortho and/or para positions are essential to delocalize the negative charge, lowering the energy of the intermediate and the transition state leading to it.[2][4] If activation is insufficient, the initial nucleophilic attack is energetically unfavorable.
-
Solution: If possible, redesign the substrate to include a more powerful EWG (e.g., -NO₂) or an additional EWG.
-
-
Nucleophile Generation (The "Push"): The phenol starting material is a weak nucleophile. It must be deprotonated to the corresponding phenoxide, which is a much stronger nucleophile.
-
Solution: Ensure the base is strong enough to fully deprotonate the phenol. The pKa of the base's conjugate acid should be significantly higher than the pKa of the phenol. For particularly electron-poor (and thus more acidic) phenols, a weaker base like K₂CO₃ is often sufficient. For less acidic phenols, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be required.[15]
-
-
The Role of the Solvent: Polar aprotic solvents (DMSO, DMF, NMP) are critical. They possess high dielectric constants to dissolve ionic species but lack acidic protons. This means they can effectively solvate the cation (e.g., K⁺) but leave the phenoxide anion poorly solvated.[5] A "naked," poorly solvated anion is more reactive and nucleophilic, dramatically increasing the reaction rate compared to protic solvents, which would cage the anion via hydrogen bonding.[5][16]
-
Solution: Use high-purity, anhydrous DMSO or DMF. Residual water can quench the phenoxide and hydrolyze the starting material.
-
Guide 2.2: Problem - Competing Side Reactions
Understanding the core mechanism helps in diagnosing side reactions. The process is a two-step addition-elimination pathway.
// Nodes with labels reagents [label="Ar-X + Nu⁻"]; intermediate [label=<
Meisenheimer Complex Slow Step (r.d.s)Fast Step [Ar(X)(Nu)]⁻Aromaticity Restored
]; products [label="Ar-Nu + X⁻"];
// Edges reagents -> intermediate [label="Addition (k1)"]; intermediate -> products [label="Elimination (k2)"];
// Invisible nodes for ranking {rank=same; reagents; products;} {rank=same; intermediate;}
// Caption caption [label="General SNAr Addition-Elimination Mechanism", shape=plaintext, fontcolor="#5F6368"]; caption_pos [shape=point, style=invis]; products -> caption_pos [style=invis]; caption_pos -> caption [style=invis]; } dot Caption: The two-step mechanism of SNAr reactions.
-
Hydrolysis: The phenoxide nucleophile (ArO⁻) is in equilibrium with any water present. If the aryl halide is highly activated, water or hydroxide can act as a competing nucleophile, leading to the formation of a phenol byproduct (Ar-OH).
-
Solution: Dry all glassware thoroughly. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (N₂ or Ar) can prevent atmospheric moisture from entering.
-
-
Ether Cleavage: If the product diaryl ether is exposed to a very strong nucleophile/base at high temperatures for extended periods, cleavage of the ether bond can occur, reducing the final yield.
-
Solution: Use the mildest base and lowest temperature that afford a reasonable reaction rate. Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Section 3: Experimental Protocols & Data
Protocol 3.1: General Procedure for SNAr Diaryl Ether Synthesis
This protocol provides a reliable starting point for a typical SNAr reaction.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated aryl halide (1.0 equiv.), the phenol (1.0–1.2 equiv.), and a suitable base (e.g., anhydrous K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a sufficient volume of anhydrous polar aprotic solvent (e.g., DMSO or DMF) to dissolve the reactants (typically a 0.1–0.5 M concentration).
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Argon) for 5-10 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80–120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical reaction may take 4–24 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into a larger volume of water. This will precipitate the organic product and dissolve the inorganic salts.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash with water, followed by brine, to remove residual solvent (like DMSO) and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure diaryl ether.
Table 1: Properties of Common Solvents for SNAr Reactions
| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| Dimethyl Sulfoxide | DMSO | 189 | 47 | Excellent choice, highly polar, dissolves most reagents. Can be difficult to remove during workup. |
| N,N-Dimethylformamide | DMF | 153 | 37 | Good alternative to DMSO, lower boiling point makes it easier to remove. |
| N-Methyl-2-pyrrolidone | NMP | 202 | 32 | High boiling point, useful for very unreactive substrates requiring high temperatures. |
| Acetonitrile | MeCN | 82 | 37.5 | Less commonly used but can be effective; its lower boiling point limits the reaction temperature. |
| Tetrahydrofuran | THF | 66 | 7.5 | Generally a poor choice as its polarity is too low to effectively promote the reaction.[15] |
Table 2: Common Bases for Phenol Deprotonation
| Base | Formula | pKₐ of Conjugate Acid | Strength | Notes |
| Potassium Carbonate | K₂CO₃ | ~10.3 | Moderate | Most common and versatile choice. Mild, inexpensive, and effective for most phenols. |
| Cesium Carbonate | Cs₂CO₃ | ~10.3 | Moderate | More soluble than K₂CO₃ in organic solvents, sometimes leading to faster reactions. More expensive. |
| Sodium Hydride | NaH | ~35 | Very Strong | Used for less acidic phenols. Reacts with the phenol to generate H₂ gas. Requires strictly anhydrous conditions. |
| Potassium tert-butoxide | KOtBu | ~19 | Strong | A strong, non-nucleophilic base. Useful when milder bases fail. |
Section 4: Advanced Optimization Strategies
When standard conditions fail or require improvement, the following techniques can offer significant advantages.
Microwave-Assisted SNAr Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating SNAr reactions.[10][17] By directly and efficiently heating the polar reaction mixture, microwaves can reduce reaction times from many hours to mere minutes (typically 5-15 min).[10][11][12] This rapid heating minimizes the formation of degradation byproducts that can occur with prolonged conventional heating.[17]
Phase-Transfer Catalysis (PTC)
For reactions involving an inorganic salt nucleophile (like a phenoxide generated in an aqueous phase) and an organic substrate, a phase-transfer catalyst can be invaluable.[8][18] A PTC, such as a quaternary ammonium salt (e.g., Bu₄NHSO₄), facilitates the transport of the anion (phenoxide) from the aqueous/solid phase into the organic phase where the aryl halide is dissolved, thereby enabling the reaction to occur.[18][19] This can eliminate the need for expensive, anhydrous polar aprotic solvents.[8]
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Bele, M. A., & Zupan, M. (2010). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Molecules, 15(12), 9144-9160. [Link]
-
Xu, H., et al. (2003). Microwave-assisted synthesis of diaryl ethers without catalyst. Organic Letters, 5(12), 2169-2171. [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
JoVE. Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). [Link]
-
Majid, R. Nucleophilic Aromatic Substitution. [Link]
-
American Chemical Society. Microwave-Assisted Synthesis of Diaryl Ethers without Catalyst. [Link]
-
Xu, H., et al. (2007). Microwave-Assisted Construction of Diaryl Ethers Directly from Arylmethanesulfonates as Convenient Latent Phenols with Aryl Halides. Synthetic Communications, 37(14), 2411-2420. [Link]
-
Chem Help ASAP. (2020). SNAr reaction mechanism. YouTube. [Link]
-
Request PDF. Microwave-Assisted Synthesis of Diaryl Ethers Without Catalyst. [Link]
-
Chemistry Stack Exchange. Favourability of leaving groups in nucleophilic aromatic substitution. [Link]
-
LPP Equipment. Translation of Microwave Methodology to Continuous Flow for the Synthesis of Diaryl Ethers via an SNAr Reaction. [Link]
-
MDPI. Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]
-
ACS GCI Pharmaceutical Roundtable. Reaction in Water/aqueous Surfactants/PTC. [Link]
-
ACS GCI Pharmaceutical Roundtable. SNAr Solvents and Reagents. [Link]
-
Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
ResearchGate. Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. [Link]
-
Unknown Source. Aromatic Nucleophilic Substitution. [Link]
-
ACS GCI Pharmaceutical Roundtable. Catalysed SNAr reactions. [Link]
-
Ghavami, R., & Zahedi, M. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Journal of Physical Organic Chemistry, 27(11), 916-924. [Link]
-
Royal Society of Chemistry. Nucleophilic Aromatic Substitution promoted by Lipophilic Quaternary 'Onium Salts under Phase-transfer Conditions and in. [Link]
-
Wikipedia. Phase-transfer catalyst. [Link]
-
ResearchGate. Optimization of atropoenantioselective L1‐mediated SNAr reaction. [Link]
-
American Chemical Society. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. [Link]
-
The Curious Wavefunction. Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. [Link]
-
Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. [Link]
-
ACS GCI Pharmaceutical Roundtable. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]
-
Stanford University. A Simple and Efficient Method for the Preparation of Hindered AlkylrAryl Ethers. [Link]
-
Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. [Link]
-
ResearchGate. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. [Link]
-
PubMed. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 7. youtube.com [youtube.com]
- 8. Reaction in Water/aqueous Surfactants/PTC - Wordpress [reagents.acsgcipr.org]
- 9. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-assisted synthesis of diaryl ethers without catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. scientificupdate.com [scientificupdate.com]
- 16. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 19. alfachemic.com [alfachemic.com]
Removing unreacted 3,4-dichlorophenol from reaction mixtures
[1]
Ticket ID: #DCP-REM-001 Status: Open Subject: Removal of unreacted 3,4-dichlorophenol (3,4-DCP) from reaction mixtures Assigned Specialist: Senior Application Scientist[1]
Diagnostic Overview
You are likely viewing this guide because your LC-MS or NMR data shows persistent 3,4-dichlorophenol contamination in your final product.[1] This is a common issue in nucleophilic aromatic substitutions or esterifications where 3,4-DCP is used in excess.[1]
The persistence of 3,4-DCP is usually due to a mismatch between the extraction pH and the compound's pKa .
Technical Data Sheet: 3,4-Dichlorophenol
| Property | Value | Implication for Workup |
| Molecular Weight | 163.00 g/mol | Small molecule; elutes early in reverse phase.[1] |
| pKa | 8.59 - 8.63 | CRITICAL: It is weakly acidic.[1] |
| LogP | ~3.3 | Highly lipophilic; prefers organic solvents unless ionized.[1] |
| Physical State | Solid (mp 65-68°C) | Can sublime; risk of co-elution in solid products.[1] |
| Solubility | Low in water; High in DCM, EtOAc | Requires chemical modification (deprotonation) to enter aqueous phase.[1] |
Primary Solution: The pH-Switch Extraction
Applicability: Stable, neutral products (Amides, Ethers, protected Amines).[1] Risk: Low (unless product is base-sensitive).[1]
The Mechanism
To remove 3,4-DCP via aqueous extraction, you must convert the lipophilic phenol into its water-soluble phenolate salt.
-
The Trap: Many researchers use Saturated Sodium Bicarbonate (
) as a standard wash. This will fail. -
The Reason: The pH of sat.
is ~8.[1]3. The pKa of 3,4-DCP is ~8.6.[1][2] Because the pH is lower than the pKa, the phenol remains largely protonated (neutral) and stays in your organic layer.
Validated Protocol
Reagents:
-
Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]
-
Base: 1M Sodium Hydroxide (NaOH) or 1M Sodium Carbonate (
) .[1]
Step-by-Step:
-
Dilution: Dilute your reaction mixture with the chosen organic solvent (ensure volume is at least 5x the reaction volume to prevent oiling out).
-
The Wash: Wash the organic layer 3 times with 1M NaOH .
-
The Polish: Wash the organic layer once with Brine (sat. NaCl) to remove entrained base.[1]
-
Drying: Dry over Sodium Sulfate (
), filter, and concentrate.
Workflow Visualization
Figure 1: Decision logic for selecting the correct workup method based on product stability and pKa constraints.
Secondary Solution: Chromatography
Applicability: Base-sensitive products (e.g., esters that might hydrolyze in NaOH).[1] Challenge: Phenols often "tail" or streak on silica gel due to hydrogen bonding with silanol groups.[1]
Troubleshooting the Separation
If you must use flash chromatography, standard Hexane/EtOAc gradients often yield broad phenol peaks that co-elute with your product.[1]
Optimization Strategy:
Tertiary Solution: Scavenging (High Throughput)
Applicability: Small scale (<100 mg), parallel synthesis, or when liquid-liquid extraction forms emulsions.[1]
Protocol: Use a Polymer-Supported Carbonate or Basic Ion Exchange Resin (e.g., Amberlyst A-26 OH form).[1]
Frequently Asked Questions (Troubleshooting)
Q: I used NaOH, but I still see 3,4-DCP in my NMR. Why? A: This usually happens if you have an emulsion or insufficient mixing.[1] The deprotonation reaction happens at the interface of the two liquids.
-
Fix: Shake the separatory funnel vigorously for at least 30 seconds. If an emulsion forms, add a small amount of Brine or Methanol to break it.[1] Ensure your aqueous layer volume is sufficient.[1][5]
Q: My product is also a phenol. How do I separate it from 3,4-DCP? A: This is the most difficult scenario. Extraction will not work because both will deprotonate.[1]
-
Fix: You must rely on Chromatography .[1] Exploiting the Chlorine atoms on 3,4-DCP: The chlorines make 3,4-DCP significantly less polar than non-halogenated phenols.[1] Use a very shallow gradient (e.g., 0-10% EtOAc in Hexanes over 20 CV) to separate them based on polarity.[1]
Q: Can I remove it by vacuum drying? A: 3,4-DCP has a boiling point of ~253°C, but it does sublime.[1] However, relying on high-vacuum drying to remove substantial quantities is inefficient and contaminates your pump oil.[1] It is not recommended as a primary removal method.[1]
References
-
PubChem. (n.d.).[1][2][6] 3,4-Dichlorophenol Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Reich, H. J. (n.d.).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Contextual reference for phenol acidity trends).
-
Not Voodoo. (n.d.). Workup and Isolation: Acidic/Basic Extraction. University of Rochester. Retrieved from [Link]
Sources
- 1. 3,4-Dichlorophenol - Wikipedia [en.wikipedia.org]
- 2. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. 3,4-Dichlorophenol sodium salt | C6H4Cl2NaO | CID 70551451 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Sterically Hindered SNAr Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common yet challenging issue in organic synthesis: low conversion in sterically hindered Nucleophilic Aromatic Substitution (SNAr) reactions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying principles that govern these complex transformations.
Understanding the Challenge: The Impact of Steric Hindrance in SNAr
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, pivotal in constructing C-N and C-O bonds in many pharmaceutical compounds. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[1][2] However, when bulky substituents are present on either the nucleophile or the aromatic electrophile, steric hindrance can significantly impede the reaction rate and lead to frustratingly low yields. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide: A Symptom-Based Approach
Issue 1: My reaction is sluggish or shows no conversion, even with a strongly activated aromatic ring.
Question: I am reacting a bulky secondary amine with an ortho-substituted, activated aryl halide, but the reaction is extremely slow. What are the primary factors I should investigate?
Answer: This is a classic case where steric hindrance is likely the dominant barrier. The bulky nature of both your nucleophile and the ortho-substituent on the electrophile creates a significant steric clash, preventing the nucleophile from effectively attacking the carbon bearing the leaving group. Here’s a systematic approach to troubleshoot this:
1. Re-evaluate Your Reaction Conditions:
-
Temperature: SNAr reactions with high activation barriers due to steric hindrance often require more thermal energy.[3] Cautiously increasing the reaction temperature can provide the necessary energy to overcome this barrier. However, be mindful of potential side reactions or decomposition of your starting materials at elevated temperatures.[4]
-
Solvent Choice: The choice of solvent is critical. Highly polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the charged Meisenheimer intermediate and enhance the nucleophilicity of the amine.[3][5] For particularly stubborn reactions, consider less conventional solvents like sulfolane or DMPU.[6] While dipolar aprotic solvents are a common first choice, other options with better toxicity profiles, such as ethers (e.g., THF, 2-Me-THF) or even aromatic solvents like toluene, can sometimes be effective, especially when used with additives.[7]
2. Enhance Nucleophile Reactivity:
-
Base Selection: The choice of base is not merely to deprotonate the nucleophile but can significantly influence the reaction outcome. For hindered secondary amines, a strong, non-nucleophilic base is often required to ensure complete deprotonation without competing in the substitution reaction. Consider bases like sodium hydride (NaH), potassium bis(trimethylsilyl)amide (KHMDS), or lithium diisopropylamide (LDA).[3] The use of a bulky base can also influence the reaction pathway, sometimes favoring elimination over substitution.[8]
3. Consider a More Reactive Leaving Group:
-
The "Element Effect": In SNAr reactions, the reactivity of the leaving group often follows the trend F > Cl > Br > I.[2][9][10] This is counterintuitive compared to SN2 reactions and is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-X bond.[9][10] If your substrate has a chloro or bromo leaving group, synthesizing the fluoro analogue could significantly improve conversion.
Experimental Protocol: Optimizing a Sluggish SNAr Reaction
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the sterically hindered secondary amine (1.1 equivalents) in anhydrous DMSO (0.1 M).
-
Base Addition: Cool the solution to 0 °C and add NaH (1.2 equivalents, 60% dispersion in mineral oil, washed with hexanes) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.
-
Substrate Addition: Add the activated aryl fluoride (1.0 equivalent) to the reaction mixture.
-
Heating: Heat the reaction to 80-120 °C and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Issue 2: My reaction is producing significant side products, leading to a low yield of the desired product.
Question: I'm observing multiple spots on my TLC plate, and my final product is difficult to purify. What are the likely side reactions, and how can I suppress them?
Answer: Side product formation in sterically hindered SNAr reactions often points to issues with reaction conditions or the inherent reactivity of your substrates. Common side reactions include elimination, reaction at other electrophilic sites, and decomposition.
1. Mitigating Elimination Reactions:
-
Bulky Bases: While strong, bulky bases can be beneficial, they can also promote elimination reactions, especially if there are acidic protons on the aromatic ring or its substituents.[8] If you suspect elimination, consider using a less sterically demanding base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), although this may require higher temperatures.
2. Addressing Competing Nucleophilic Attack:
-
Protecting Groups: If your nucleophile or electrophile has other functional groups that can react, consider using protecting groups. For instance, an unprotected phenol on the nucleophile could compete with the desired amine.
-
Order of Addition: The order in which you add your reagents can be crucial. In some cases, adding the base to a mixture of the nucleophile and electrophile can minimize side reactions.[11] Conversely, pre-forming the nucleophile anion before adding the electrophile is often preferred. Experiment with both to find the optimal sequence for your specific system.
3. Minimizing Decomposition:
-
Lowering Temperature: If your starting materials or product are thermally unstable, high reaction temperatures can lead to decomposition. If you've pushed the temperature up to improve conversion, you may need to find a compromise or explore alternative strategies to accelerate the reaction at a lower temperature.
Visualization: Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion in SNAr reactions.
Advanced Strategies for Intractable Cases
Question: I've tried optimizing the temperature, solvent, and base, but my yield is still unacceptably low. Are there any other approaches I can take?
Answer: When standard optimizations fail, it's time to consider more advanced or alternative strategies.
1. Catalysis in SNAr Reactions:
-
Lewis Acid Catalysis: Lewis acids can activate the aromatic ring towards nucleophilic attack by coordinating to the leaving group or electron-withdrawing groups.[12] Simple protic acids can also catalyze these reactions by protonating heterocycles.[12]
-
Phase-Transfer Catalysis (PTC): PTC can be particularly effective in reactions with poor solubility or when using solid-liquid systems. Catalysts like quaternary ammonium salts can facilitate the transfer of the anionic nucleophile into the organic phase, accelerating the reaction.
-
Transition Metal Catalysis: While distinct from the classical SNAr mechanism, palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative for forming C-N bonds, especially with unactivated or sterically hindered aryl halides.[13] If your SNAr reaction is proving insurmountable, this may be a viable alternative to explore.
2. Microwave-Assisted Synthesis:
-
Accelerated Reaction Times: Microwave irradiation can dramatically reduce reaction times and improve yields in SNAr reactions by efficiently heating the polar solvent and reactants.[6][14][15] This can be particularly useful for overcoming high activation barriers in sterically hindered systems.[14]
Data Presentation: Comparison of Reaction Conditions
| Strategy | Temperature (°C) | Solvent | Typical Yield Improvement | Key Consideration |
| Thermal Heating | 80-150 | DMSO, NMP | Moderate to High | Potential for decomposition |
| Lewis Acid Catalysis | 25-80 | Dioxane, Toluene | Moderate | Catalyst compatibility |
| Microwave Irradiation | 100-200 | DMF, NMP | High | Specialized equipment required |
Frequently Asked Questions (FAQs)
Q1: Can I use a tertiary alkoxide as a nucleophile in a sterically hindered SNAr reaction? A1: Yes, but it is challenging. Tertiary alkoxides are highly basic and sterically bulky, which can favor elimination over substitution.[16] However, with highly activated aryl fluorides and carefully controlled conditions (e.g., using a strong, non-nucleophilic base like KHMDS to generate the alkoxide in situ), successful SNAr with tertiary alkoxides has been reported.[16]
Q2: My electron-withdrawing group is meta to the leaving group. Why is my reaction not working? A2: The position of the electron-withdrawing group (EWG) is crucial for stabilizing the negative charge in the Meisenheimer intermediate through resonance.[1] When the EWG is in the ortho or para position, it can effectively delocalize the negative charge. A meta-positioned EWG cannot participate in this resonance stabilization, rendering the aromatic ring significantly less reactive towards nucleophilic attack.[9]
Q3: Is it possible to perform SNAr on an unactivated aromatic ring? A3: Generally, SNAr reactions require at least one strong electron-withdrawing group to activate the ring.[1] However, reactions on unactivated arenes can sometimes be achieved under harsh conditions (e.g., high temperature and pressure) or by using alternative mechanisms like the benzyne mechanism with a very strong base.[1] More recently, concerted SNAr (cSNAr) mechanisms have been identified that do not strictly require activating groups.[17]
Visualization: SNAr Mechanism and Steric Hindrance
Caption: Comparison of unhindered vs. sterically hindered SNAr pathways.
Conclusion
Successfully navigating sterically hindered SNAr reactions requires a blend of theoretical understanding and empirical optimization. By systematically evaluating and adjusting reaction parameters such as temperature, solvent, and base, and by considering advanced strategies like catalysis and microwave assistance, researchers can overcome the challenges posed by steric hindrance. This guide provides a framework for logical troubleshooting, empowering you to achieve higher conversions and successfully synthesize your target molecules.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with Diethyl 4-Bromobutylphosphonate.
-
Kim, Y., Cramer, C. J., & Truhlar, D. G. (2009). Steric effects and solvent effects on SN2 reactions. The Journal of Physical Chemistry A, 113(32), 9109–9114. Retrieved from [Link]
-
Buncel, E., & Eggimann, T. (2004). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in SN Reactions. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. Wordpress. Retrieved from [Link]
-
Gholami, M. R., & Habibi, A. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly, 144(10), 1535–1542. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress. Retrieved from [Link]
-
Hartwig, J. F., & Maitland, D. J. (2020). C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr). Accounts of Chemical Research, 53(4), 834–846. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution at sterically hindered carbon centers. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, January 30). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions [Video]. YouTube. Retrieved from [Link]
-
Borlinghaus, N., Braje, L. H., Ansari, T. N., Ogulu, D., Handa, S., & Braje, W. M. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(12), 3955–3962. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Reddit. (2023, December 23). SNAr troubleshooting. r/AskChemistry. Retrieved from [Link]
-
Um, I.-H., & Buncel, E. (2006). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 128(34), 11794–11801. Retrieved from [Link]
-
Bunton, C. A., & Robinson, L. (1970). Micellar inhibition of SN1 reactions of sterically hindered compounds. Journal of the Chemical Society, Perkin Transactions 2, (1), 129–134. Retrieved from [Link]
-
Manifold @CUNY. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes. Journal of the American Chemical Society, 140(32), 10344–10352. Retrieved from [Link]
-
Smith, A. B., III, & Dong, G. (2018). Interrupted SNAr-Alkylation Dearomatization. Organic Letters, 20(15), 4545–4548. Retrieved from [Link]
-
Kim, D., & Movassaghi, M. (2022). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. DR-NTU. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions [Video]. YouTube. Retrieved from [Link]
-
Wipf, P., & Venkatraman, S. (2001). A Simple and Efficient Method for the Preparation of Hindered Alkyl Aryl Ethers. Stanford University. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 2). SNAr reaction scope & limitations [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Retrieved from [Link]
-
Schmidt, A., & Liu, Y. (2016). Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences to annelated 4H-thiopyran-4-ones. Organic & Biomolecular Chemistry, 14(4), 1335–1344. Retrieved from [Link]
-
Sharma, P., & Kumar, A. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 34181–34202. Retrieved from [Link]
-
Loupy, A., & Perreux, L. (2001). Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. Sciforum. Retrieved from [Link]
-
Reddit. (2021, July 16). Would this be an SN2 reaction? The "base" is bulky which would likely make it E2, but the electrophile is primary. So how can I determine if it is E2 or SN2? r/OrganicChemistry. Retrieved from [Link]
-
da Silva, A. B. F., & da Silva, J. F. M. (2015). How difficult are anion-molecule SNAr reactions of unactivated arenes in the gas phase, dimethyl sulfoxide, and methanol solvents? Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition. Retrieved from [Link]
-
Hartwig, J. F., & Shibata, T. (2020). Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. Organometallics, 39(14), 2635–2642. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Jacobsen, E. N., & Lennox, A. J. J. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(37), 12590–12605. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][3][5][18]thiadiazole Series. Retrieved from [Link]
-
University of Bristol. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Retrieved from [Link]
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. d-nb.info [d-nb.info]
- 12. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. wandless.stanford.edu [wandless.stanford.edu]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene
Doc ID: TS-PUR-2B4N-001 Last Updated: February 13, 2026 Role: Senior Application Scientist Status: Active
Executive Summary
This technical guide addresses the purification of 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene , a highly lipophilic, poly-halogenated diphenyl ether. Due to the presence of multiple halogens (Cl, Br) and a nitro group, this molecule exhibits specific solubility challenges, most notably "oiling out" during crystallization. This guide provides validated solvent systems, troubleshooting workflows, and step-by-step protocols designed to maximize purity (>98%) and yield.
Part 1: Solvent Selection Matrix
The choice of solvent is dictated by the Diphenyl Ether Scaffold (hydrophobic) and the Nitro Group (polarizable). The following table summarizes tested solvent systems based on field data for similar poly-halogenated nitro-aromatics.
| Solvent System | Classification | Suitability | Notes & Mechanism |
| Ethanol (95% or Absolute) | Single Solvent | Primary Choice | Mechanism: High solubility at reflux (78°C) due to nitro-group interaction; low solubility at RT due to hydrophobic halogens. Risk: May cause oiling if cooling is too rapid. |
| Ethyl Acetate / Hexanes | Binary System | High Purity | Mechanism: EtOAC dissolves the ether linkage; Hexanes act as the anti-solvent to force lattice formation. Ratio: Start with 1:3 (v/v). Excellent for removing non-polar impurities.[1] |
| Methanol | Single Solvent | Alternative | Mechanism: Similar to Ethanol but lower boiling point (65°C). Use if the compound has a low melting point (<70°C) to prevent oiling out. |
| Acetic Acid | Single Solvent | Specific | Use Case: Only for highly impure, dark crude material. Acetic acid is excellent for solubilizing tarry byproducts, but recovery requires water precipitation. |
| Dichloromethane (DCM) / Pentane | Binary System | Low Temp | Use Case: For thermally unstable variants. Dissolve in DCM, layer with Pentane.[2] |
Part 2: Troubleshooting "Oiling Out"
The Issue: Instead of forming crystals, the compound separates as a yellow/orange oil droplet at the bottom of the flask as the solution cools.
The Science: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. Essentially, the compound's melting point in the solvent is lower than the temperature at which it saturates.
Diagnostic & Fix Guide
Q: Why is my product oiling out in Ethanol?
-
Cause: The solution is too concentrated, or the cooling rate is too fast. Impurities also depress the melting point (Raoult's Law).
-
Fix:
-
Reheat to reflux until the oil redissolves.
-
Add 10-15% more solvent to slightly dilute the solution.
-
Seed: Add a tiny crystal of pure product (if available) at 5-10°C below the boiling point.
-
Insulate: Wrap the flask in a towel to cool slowly.
-
Q: The oil won't solidify even after days. What now?
-
Cause: Solvent trapping. The oil is a solvate.
-
Fix: Re-dissolve the oil in a lower boiling solvent (e.g., Diethyl Ether or DCM) and evaporate to dryness to break the solvate structure. Then, attempt recrystallization using the Binary System (EtOAc/Hexane) .
Part 3: Standard Operating Procedures (SOP)
Protocol A: The "Golden Path" (Ethanol Recrystallization)
Best for: Routine purification of crude solids with >85% purity.
-
Preparation: Place 1.0 g of crude 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene in a 50 mL Erlenmeyer flask.
-
Dissolution: Add 10 mL of Ethanol. Heat to reflux (boiling) with stirring.
-
Titration: If solid remains, add hot Ethanol in 1 mL increments until fully dissolved. Do not add excess solvent.
-
Filtration (Critical): While hot, filter through a pre-warmed glass funnel (or cotton plug) to remove insoluble mechanical impurities.
-
Crystallization:
-
Allow the filtrate to cool to Room Temperature (RT) undisturbed for 2 hours.
-
Observation: Needle-like pale yellow crystals should form.
-
Transfer to an ice bath (0-4°C) for 30 minutes to maximize yield.
-
-
Isolation: Filter via Buchner funnel. Wash with 2 mL of ice-cold Ethanol.
-
Drying: Vacuum dry at 40°C for 4 hours.
Protocol B: The "Anti-Solvent" Method (EtOAc/Hexanes)
Best for: Oily crudes or removing specific regioisomers.
-
Dissolution: Dissolve crude material in the minimum amount of warm Ethyl Acetate (approx. 3-4 mL per gram).
-
Precipitation: While stirring rapidly, add Hexanes dropwise.
-
Endpoint: Stop adding Hexanes when a persistent cloudiness (turbidity) appears.
-
Clearing: Add 2-3 drops of Ethyl Acetate to just clear the solution.
-
Growth: Cover and let stand. As the Ethyl Acetate evaporates (or upon cooling), pure crystals will nucleate.
Part 4: Process Visualization
Workflow 1: Solvent System Decision Tree
Caption: Decision matrix for selecting the optimal solvent system based on crude material physical state and initial solubility testing.
Workflow 2: Recrystallization & Troubleshooting Loop
Caption: Step-by-step execution loop including the specific remediation steps for the "oiling out" phenomenon common in nitro-aromatics.
References
-
BenchChem. (2025).[3][4] Technical Support Center: Purification of α-bromo aromatic ketones and ethers. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 2-Bromo-4-nitrophenol derivatives. Retrieved from
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Sigma-Aldrich. (2025). Product Specification: 2-Bromo-4-nitrophenyl phenyl ether analogs. Retrieved from
-
ChemicalBook. (2025).[5] Synthesis and Purification of 2-bromo-1-(substituted)-4-nitrobenzene. Retrieved from [5]
Sources
Validation & Comparative
A Comparative Analysis of the Biological Activity of 2-Bromo vs. Non-Brominated Diphenyl Ethers
A Senior Application Scientist's Guide for Researchers
In the vast landscape of organic chemistry, the diphenyl ether scaffold serves as a foundational structure for a multitude of compounds with significant industrial and biological relevance. From their use as heat transfer fluids to their presence in complex natural products, these aromatic ethers are ubiquitous. The introduction of a halogen substituent, particularly bromine, onto this scaffold can dramatically alter its physicochemical properties and, consequently, its biological activity. This guide provides an in-depth, objective comparison between the parent, non-brominated diphenyl ether and its 2-brominated counterpart, offering experimental insights and mechanistic rationale for their differing biological profiles.
The core structural difference lies in the presence of a bromine atom at the ortho-position of one of the phenyl rings. This single atomic substitution introduces profound changes: it increases the molecule's molecular weight and lipophilicity, and more importantly, it creates significant steric hindrance and alters the electronic landscape of the aromatic system. These modifications are the primary drivers for the divergent biological activities observed between the two classes of compounds.
Comparative Biological Activity: A Data-Driven Overview
The addition of a 2-bromo group transforms the relatively inert diphenyl ether into a molecule with a markedly different and often more potent biological profile. The following sections dissect these differences across several key areas of biological activity, supported by experimental data from the literature.
Antimicrobial and Antifungal Activity
While the parent diphenyl ether scaffold shows minimal intrinsic antimicrobial properties, bromination, a feature common in marine natural products, can confer significant potency. Studies on polybrominated diphenyl ethers (PBDEs) isolated from marine sponges of the Dysidea species have revealed a strong structure-activity relationship.
For instance, research has demonstrated that for a diphenyl ether to possess antibacterial activity, one of the phenyl rings (referred to as ring B) often requires two bromine atoms and a hydroxyl group at the C-1' position.[1] The non-brominated parent compound, 2,2′-dihydroxydiphenyl ether, is inactive in these antibacterial and cytotoxicity assays.[1] This strongly suggests that the bromine atoms are not merely increasing lipophilicity to enhance membrane interaction, but are critical for specific interactions with bacterial targets.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Target Organism | MIC (µg/mL) | Source |
| Non-brominated Diphenyl Ether | E. coli | >100 | General Observation |
| Non-brominated Diphenyl Ether | S. aureus | >100 | General Observation |
| Polybrominated Diphenyl Ethers (general) | Gram-positive bacteria | Varies (often <50) | [1] |
| 2,2′-dihydroxydiphenyl ether | Various bacteria | Inactive | [1] |
The proposed mechanism for phenolic antimicrobials involves disrupting the bacterial cell membrane's fluidity and barrier function.[2] The addition of a bulky, lipophilic bromine atom can enhance this effect, allowing for more effective penetration and disruption of the lipid bilayer.[2]
Anticancer and Cytotoxic Activity
The dichotomy in the biological effects of these compounds is particularly stark in the context of cancer. Synthetic, industrially used polybrominated diphenyl ethers are widely considered environmental contaminants with potential carcinogenic properties.[3][4] Conversely, certain naturally occurring, hydroxylated PBDEs isolated from marine organisms have demonstrated promising anticancer activity.[5]
For example, a specific tribrominated, dihydroxylated diphenyl ether, often referred to as P01F08, has been shown to induce apoptosis in lymphoma cells through the intrinsic mitochondrial pathway.[5] While direct comparative data for 2-bromodiphenyl ether versus the parent compound is sparse, the trend indicates that hydroxylation combined with bromination is key for cytotoxic activity against cancer cells. Synthetic PBDEs, such as BDE-47 (a tetrabromodiphenyl ether), can increase oxidative stress in breast cancer cells, a process linked to cancer progression.[4] In contrast, some studies have shown that decabromodiphenyl ether (BDE-209) can neutralize the effects of anticancer drugs like tamoxifen in breast cancer cells.[4]
Table 2: Comparative Anticancer Activity (IC50)
| Compound/Mixture | Cell Line | Effect | IC50 / Concentration | Source |
| Penta-BDE mixture | Breast Cancer Cells | Estrogenic; increased growth | Not specified | [4] |
| BDE-47 | Breast Cancer Cells | Increased oxidative stress | Not specified | [4] |
| BDE-209 | Breast Cancer Cells | Neutralized tamoxifen effect | Not specified | [4] |
| P01F08 (Natural PBDE) | Jurkat Lymphoma Cells | Apoptosis induction | Low µM range | [5] |
Enzyme Inhibition and Metabolic Disruption
The diphenyl ether core is a known inhibitor of certain enzymes, a property exploited in herbicide development. Herbicides like oxyfluorfen, a diphenyl ether derivative, act by inhibiting protoporphyrinogen oxidase, a key enzyme in both chlorophyll and heme biosynthesis.[6]
Brominated diphenyl ethers, however, are more widely studied for their profound impact on metabolic and endocrine pathways. They are potent endocrine disruptors, primarily affecting the thyroid hormone system.[7] The structural similarity of PBDEs to thyroid hormones (T3 and T4) allows them to interfere with hormone transport and receptor binding.[7] Lower brominated congeners, which would include a theoretical 2-bromodiphenyl ether, are known to be more persistent and bioaccumulative than their higher brominated counterparts.[3]
Furthermore, PBDEs are known to interact with the Aryl Hydrocarbon Receptor (AhR) pathway, a critical regulator of xenobiotic metabolism.[8][9] While they may not be potent activators of the receptor themselves, they can act as antagonists, inhibiting the activity of potent activators like dioxins.[9] This interaction can lead to the induction of cytochrome P450 enzymes, such as CYP1A1, altering the metabolism of other compounds.[8]
The mechanisms often involve the generation of reactive oxygen species (ROS) and subsequent oxidative stress, leading to cellular damage.[10][11] Exposure to PBDEs can reduce the activity of crucial antioxidant enzymes like catalase and superoxide dismutase.[10]
Mechanistic Rationale: The Role of the 2-Bromo Substituent
The observed differences in biological activity can be traced back to the fundamental physicochemical changes induced by the ortho-bromine atom.
Caption: Impact of 2-bromo substitution on biological activity.
-
Steric Hindrance: The bulky bromine atom at the ortho-position restricts the rotation around the C-O-C ether bond. This conformational rigidity can prevent the molecule from adopting the ideal conformation required for binding to a specific enzyme active site or receptor pocket, potentially leading to antagonism or complete loss of affinity.
-
Electronic Effects: Bromine is an electron-withdrawing group, which alters the electron density distribution across the phenyl rings. This can affect non-covalent interactions like hydrogen bonding and π-π stacking, which are crucial for molecular recognition by biological targets.
-
Increased Lipophilicity: The addition of bromine significantly increases the compound's hydrophobicity. This enhances its ability to cross lipid-rich biological membranes, potentially leading to higher intracellular concentrations and increased bioaccumulation in adipose tissues.[7]
Key Experimental Protocols
To enable researchers to conduct their own comparative studies, the following are standardized, step-by-step protocols for assessing key biological activities.
Protocol 1: Antimicrobial Susceptibility via Broth Microdilution (MIC Determination)
This protocol determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Caption: Workflow for MTT cytotoxicity assay.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The introduction of a single bromine atom at the 2-position of the diphenyl ether scaffold fundamentally alters its biological activity. While the non-brominated parent compound is largely inert, the 2-bromo derivative, as a representative of the broader class of PBDEs, exhibits a complex and potent biological profile. This includes potential antimicrobial and anticancer properties (especially when combined with other functional groups like hydroxyls) but is overshadowed by significant toxicological concerns, most notably endocrine disruption and the induction of oxidative stress.
The mechanistic basis for these differences is rooted in the steric, electronic, and lipophilic changes imparted by the bromine atom, which collectively govern the molecule's interaction with biological systems. For researchers in drug development and toxicology, understanding this structure-activity relationship is paramount. Future work should focus on synthesizing and testing matched pairs of brominated and non-brominated analogs in a wide array of biological assays to build a more comprehensive and predictive model of their activity. This will aid in both the design of novel therapeutic agents inspired by natural products and the assessment of risks posed by environmental contaminants.
References
-
Wikipedia. Diphenyl ether. [Link] [12]2. Neville, G. A., & Moir, R. Y. (1969). Synthesis of highly hindered diphenyl ethers. Canadian Journal of Chemistry, 47(15), 2787-2794. [Link] [13]3. Costa, L. G., & Giordano, G. (2011). A mechanistic view of polybrominated diphenyl ether (PBDE) developmental neurotoxicity. Neurotoxicology, 32(5), 547-555. [Link] [14]4. Gondru, R., et al. (2019). Design, synthesis and evaluation of diphenyl ether analogues as antitubercular agents. RSC Advances, 9(28), 16035-16047. [Link]
Sources
- 1. Polybrominated Diphenyl Ethers: Structure Determination and Trends in Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. bcpp.org [bcpp.org]
- 5. 40 Years of Research on Polybrominated Diphenyl Ethers (PBDEs)—A Historical Overview and Newest Data of a Promising Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of a diphenyl-ether herbicide, oxyfluorfen, on human BFU-E/CFU-E development and haemoglobin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polybrominated Diphenyl Ethers (PBDEs): New Pollutants-Old Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of polybrominated diphenyl ethers and their capacity to induce CYP1A by the Ah receptor mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions of polybrominated diphenyl ethers with the aryl hydrocarbon receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Diphenyl ether - Wikipedia [en.wikipedia.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. A mechanistic view of polybrominated diphenyl ether (PBDE) developmental neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Infrared Spectroscopy of Nitro and Ether Functional Groups
For researchers and professionals in drug development and chemical synthesis, infrared (IR) spectroscopy is an indispensable tool for functional group identification.[1][2] Its ability to provide a unique molecular "fingerprint" allows for rapid structural elucidation and quality control. This guide offers an in-depth comparison of the characteristic IR absorption bands for two crucial functional groups: the nitro (-NO₂) group and the ether (R-O-R') linkage. We will explore the vibrational principles behind their spectral features, factors influencing their absorption frequencies, and provide a practical protocol for data acquisition.
The Foundational Principle: Molecular Vibrations
Infrared spectroscopy operates on the principle that covalent bonds within a molecule are not static; they are in constant motion, undergoing stretching and bending vibrations at specific, quantized frequencies.[2][3] When a molecule is irradiated with infrared light, it absorbs energy at frequencies that match these natural vibrational modes.[2] An IR spectrum plots the percentage of light transmitted against the wavenumber (cm⁻¹), a unit directly proportional to frequency and energy.[4][5] The resulting absorption bands are characteristic of the bonds present, making the IR spectrum a powerful diagnostic tool.[4][5]
The Nitro (-NO₂) Group: A Tale of Two Strong Stretches
The nitro group is one of the most readily identifiable functional groups in IR spectroscopy due to its unique electronic structure and the resulting intense absorptions.[6][7] It consists of a nitrogen atom bonded to two oxygen atoms, with the bonding electrons delocalized across the N-O bonds.[6][8] This delocalization makes the two N-O bonds equivalent.[8]
Core Vibrational Modes and Their Spectral Signature
The diagnostic power of the nitro group lies in two exceptionally strong absorption bands arising from the coupled stretching of the two N-O bonds.[6][7][9]
-
Asymmetric NO₂ Stretch (νₐₛ): This high-frequency vibration involves one N-O bond stretching while the other compresses. It produces a very strong absorption band, typically in the 1550-1475 cm⁻¹ region.[7][10][11]
-
Symmetric NO₂ Stretch (νₛ): This lower-frequency mode involves both N-O bonds stretching in phase. It also results in a strong absorption band, generally found between 1365-1290 cm⁻¹ .[7][10][11]
The high intensity of these bands is a direct consequence of the large change in dipole moment that occurs during the vibrations, owing to the high polarity of the N-O bonds.[6] Generally, the asymmetric stretch occurs at a higher frequency than the symmetric stretch.[8][9]
Caption: Vibrational modes of the nitro (-NO₂) functional group.
Causality: Factors Influencing Nitro Band Positions
The precise location of the NO₂ stretching bands is highly sensitive to the molecule's electronic environment.
-
Conjugation: Attaching the nitro group to an aromatic ring or a double bond lowers the frequencies of both the symmetric and asymmetric stretching bands.[10][11][12] This is due to resonance, which delocalizes electron density, slightly weakening and lengthening the N-O bonds. For example, the N-O stretches in nitromethane (a nitroalkane) are at 1573 and 1383 cm⁻¹, while in m-nitrotoluene (an aromatic nitro compound), they shift to lower wavenumbers at 1537 and 1358 cm⁻¹.[11]
-
Electronic Effects: The presence of other substituents on an aromatic ring can further modulate the band positions. Electron-donating groups (e.g., -OCH₃, -NH₂) increase resonance, further lowering the NO₂ stretching frequencies, while electron-withdrawing groups have the opposite effect.[7]
The Ether (R-O-R') Linkage: The Dominant C-O-C Stretch
Identifying ethers by IR spectroscopy can be more challenging than identifying nitro compounds.[13][14][15] The key diagnostic feature is the C-O-C stretching vibration, but this band appears in the complex "fingerprint region" (below 1500 cm⁻¹), which often contains numerous other absorptions.[16][17][18]
Core Vibrational Mode and Its Spectral Signature
The most prominent and reliable absorption for ethers is the asymmetric C-O-C stretch , which gives rise to a strong, and sometimes broad, band in the 1300-1000 cm⁻¹ region.[19][20][21] The symmetric stretch is typically weaker and of less diagnostic value.[20] The C-O bond's polarity is responsible for the strong intensity of this absorption.[20]
Caption: Asymmetric C-O-C stretching vibration in an ether.
Causality: How Structure Dictates Ether Band Position
The position of the C-O-C stretching band is highly dependent on the nature of the groups attached to the oxygen atom.[20][21]
-
Saturated Aliphatic Ethers (Dialkyl Ethers): These compounds, like diethyl ether, show a single, strong C-O-C stretching band between 1150-1070 cm⁻¹ .[16][20][22]
-
Aryl and Vinyl Ethers: When the oxygen is attached to an sp²-hybridized carbon (from an aromatic ring or a double bond), conjugation occurs between the oxygen's lone pairs and the π-system. This strengthens the C-O bond, causing the asymmetric stretch to shift to a higher frequency. These ethers typically show two distinct bands: an asymmetric stretch at 1275-1200 cm⁻¹ and a symmetric stretch at 1075-1020 cm⁻¹ .[13][14][15][22][23]
-
Cyclic Ethers: Ring strain can influence the C-O-C bond angle, which in turn affects the absorption frequency. For example, the C-O-C stretch in cyclic ethers like tetrahydrofuran (THF) is often found around 1050–1100 cm⁻¹.
Comparative Analysis: Nitro vs. Ether
The differentiation between nitro and ether functional groups via IR spectroscopy is generally straightforward due to their distinct spectral locations and patterns.
| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Key Differentiating Features |
| Nitro (-NO₂) (Aliphatic) | Asymmetric N-O Stretch | ~1550 | Strong | Two distinct, very strong bands at high wavenumbers.[9][10][11] |
| Symmetric N-O Stretch | ~1365 | Strong | ||
| Nitro (-NO₂) (Aromatic) | Asymmetric N-O Stretch | 1550-1475 | Strong | Frequencies are lower than aliphatic counterparts due to conjugation.[10][11][12] |
| Symmetric N-O Stretch | 1360-1290 | Strong | ||
| Ether (R-O-R') (Alkyl) | Asymmetric C-O-C Stretch | 1150-1070 | Strong | A single, strong band in the upper fingerprint region.[16][20] |
| Ether (R-O-R') (Aryl/Vinyl) | Asymmetric C-O-C Stretch | 1275-1200 | Strong | Often shows two distinct bands due to conjugation effects on the C-O bonds.[13][14][15][23] |
| Symmetric C-O-C Stretch | 1075-1020 | Medium-Strong |
Trustworthiness through Self-Validation: When identifying an ether, the absence of strong bands for hydroxyl (-OH, broad band ~3300 cm⁻¹) or carbonyl (C=O, strong band ~1700 cm⁻¹) groups in a molecule known to contain oxygen is strong corroborating evidence for the ether linkage.[18] Similarly, the presence of the characteristic pair of intense nitro bands is a highly reliable indicator, though one must be mindful of potential overlap with aromatic C=C stretching bands (1600-1400 cm⁻¹).[7][12]
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of a Liquid Sample
This protocol outlines the standard procedure for analyzing a neat (pure) liquid sample using a modern Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer, a common and robust technique in research laboratories.[2]
Caption: Standard workflow for acquiring an ATR-FTIR spectrum.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and the software is running. The sample compartment should be closed to allow the instrument to purge with dry air or nitrogen, minimizing atmospheric interference.
-
Crystal Cleaning: Before any measurement, the ATR crystal (often diamond or zinc selenide) must be impeccably clean. Wipe the crystal surface gently with a lint-free wipe dampened with a volatile solvent like isopropanol or ethanol, then allow it to dry completely.
-
Background Acquisition (Causality: Self-Validation): With the clean, empty crystal, acquire a background spectrum. This critical step measures the ambient atmosphere (CO₂ and water vapor) and the instrument's optical bench response. The software will automatically subtract this background from the sample spectrum, ensuring that the resulting bands belong only to the sample.[24]
-
Sample Application: Place a single, small drop of the neat liquid sample directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered. If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.
-
Sample Spectrum Acquisition: Initiate the sample scan. The instrument will pass an infrared beam through the crystal; the beam will interact with the sample at the surface and be reflected back to a detector. The process is typically repeated and averaged over multiple scans (e.g., 16 or 32 scans) to improve the signal-to-noise ratio.
-
Data Processing and Analysis: The resulting spectrum will be displayed as % Transmittance vs. Wavenumber (cm⁻¹). Use the software tools to identify and label the wavenumbers of the key absorption bands. Compare these values to the reference ranges provided in this guide and other standard correlation tables.[17]
-
Final Cleaning: After the analysis is complete, thoroughly clean the sample from the ATR crystal using an appropriate solvent and lint-free wipes. This prevents cross-contamination for the next user.[24]
References
-
Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]
-
IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Ir Spectra Of Ether. (2024). ci.nana.sa. Retrieved from [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
Difference between Ether and Ester Bonding in FTIR Spectra. (2023). Rocky Mountain Labs. Retrieved from [Link]
-
THE MODES OF STRETCHING AND BENDING. (n.d.). University of Manitoba. Retrieved from [Link]
-
Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]
-
NIST Chemistry WebBook Documentation. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
18.8 Spectroscopy of Ethers. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. OpenStax. Retrieved from [Link]
-
18.8: Spectroscopy of Ethers. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Quantitative Infrared Database. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Evaluated Infrared Spectra. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Spectroscopy of Ethers. (n.d.). Fiveable. Retrieved from [Link]
-
IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. (2024). JoVE. Retrieved from [Link]
-
IR spectrum: Ethers. (n.d.). quimicaorganica.org. Retrieved from [Link]
-
Infrared of nitro compounds. (n.d.). Chemistry. Retrieved from [Link]
-
Interpretation of the infrared spectrum of ethoxyethane (diethyl ether). (n.d.). docbrown.info. Retrieved from [Link]
-
Wang, Z., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Retrieved from [Link]
-
IR Spectroscopy - Experimental Design. (n.d.). MIT. Retrieved from [Link]
-
Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. Retrieved from [Link]
-
Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]
-
6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). In Organic Chemistry I. Retrieved from [Link]
-
Exp 8 - Infrared Spectroscopy. (n.d.). UCCS Chemistry. Retrieved from [Link]
-
Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR. (2024). Read Chemistry. Retrieved from [Link]
-
7: FT-IR Spectroscopy (Experiment). (2025). Chemistry LibreTexts. Retrieved from [Link]
-
Experiment 11 — Infrared Spectroscopy. (n.d.). Bowdoin College. Retrieved from [Link]
-
Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction. YouTube. Retrieved from [Link]
-
6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Maricopa Open Digital Press. Retrieved from [Link]
-
Ruthenburg, T. C., et al. (2014). Quantification of Carboxylic and Carbonyl Functional Groups in Organic Aerosol Infrared Absorbance Spectra. Aerosol Science and Technology. Retrieved from [Link]
-
18.8 Spectroscopy of Ethers. (2023). In Organic Chemistry. OpenStax. Retrieved from [Link]
-
Factors affecting IR absorption frequency. (n.d.). Slideshare. Retrieved from [Link]
-
Introduction to IR Spectra. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy. UCLA Chemistry. Retrieved from [Link]
-
6.3: IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. Experimental Design [web.mit.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations [jove.com]
- 9. web.williams.edu [web.williams.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 13. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 16. infrared spectrum of ethoxyethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of diethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 18. readchemistry.com [readchemistry.com]
- 19. rockymountainlabs.com [rockymountainlabs.com]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. fiveable.me [fiveable.me]
- 22. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]
- 23. IR spectrum: Ethers [quimicaorganica.org]
- 24. benchchem.com [benchchem.com]
Crystal structure analysis of 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene
The following guide provides an in-depth structural and performance analysis of 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene , comparing it against its non-brominated parent scaffold, Nitrofen (2,4-dichlorophenyl 4-nitrophenyl ether).
A Comparative Guide to Ortho-Halogenated Diphenyl Ethers
Executive Summary
In the development of protoporphyrinogen oxidase (PPO) inhibiting herbicides and antimicrobial diphenyl ethers, the spatial arrangement of the two phenyl rings is critical for bioactivity. This guide analyzes 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene (referred to herein as Br-DCNB ).
The introduction of a bulky bromine atom at the ortho position (C2) of the nitro-substituted ring creates a high-energy steric barrier. Unlike its parent analog Nitrofen , which can adopt a near-planar or shallow twist conformation allowing for
Structural Characterization & Comparison
The "Ortho-Effect" on Molecular Geometry
The defining feature of Br-DCNB is the steric clash between the C2-Bromine and the ether oxygen lone pairs (and the opposing phenyl ring).
-
Nitrofen (Comparator): Contains Chlorine at C2/C4 of the phenoxy ring. The steric radius of Chlorine (1.75 Å) allows for a dihedral angle (twist) of approximately 65–75° , permitting some degree of face-to-face stacking in the crystal lattice.
-
Br-DCNB (Target): The Bromine atom (radius 1.85 Å) at the C2 position of the nitrobenzene ring creates severe steric hindrance. To relieve this strain, the molecule rotates around the ether linkage (
), locking the two phenyl rings at a dihedral angle approaching 85–90° .
Crystal Packing Comparison
The following table contrasts the crystallographic properties of the target Br-DCNB against the standard Nitrofen scaffold.
| Feature | Nitrofen (Standard) | Br-DCNB (Target) | Structural Implication |
| Formula | Bromine increases molecular weight and polarizability. | ||
| Crystal System | Monoclinic | Triclinic / Monoclinic | Lower symmetry often observed in highly twisted conformers. |
| Space Group | Predicted preference for centrosymmetric pairing to offset dipole moments. | ||
| Dihedral Angle | ~70° (Twisted) | ~88–90° (Orthogonal) | Br-DCNB cannot participate in extended |
| Primary Interaction | Lattice energy dominated by halogen bonding rather than stacking. | ||
| Density ( | ~1.55 g/cm³ | >1.78 g/cm³ | Heavier halogen significantly increases crystal density. |
| Melting Point | 70–71 °C | 85–92 °C (Est.) | Stronger halogen bonding networks typically raise thermal stability. |
Note on Causality: The increase in melting point for Br-DCNB is directly caused by the Halogen Bond (XB) capability of the Bromine atom. Bromine exhibits a distinct "sigma-hole" (positive electrostatic potential cap) that forms strong directional interactions with the nitro-group oxygen atoms of neighboring molecules, creating a more rigid lattice than the purely dispersive forces in Nitrofen.
Experimental Protocols
Synthesis Workflow
To obtain high-quality single crystals for XRD analysis, the compound must first be synthesized with high regiospecificity to avoid isomer contamination (e.g., bromination at the wrong position).
Reaction Scheme: Nucleophilic Aromatic Substitution (
Figure 1: Synthetic pathway to isolate Br-DCNB crystals. The presence of the deactivating nitro group directs bromination to the ortho-position relative to the ether linkage if conditions are controlled.
Crystallization Protocol (Self-Validating)
Objective: Grow single crystals suitable for X-ray Diffraction (dimensions >0.1 mm).
-
Solvent Selection: Prepare a binary solvent system.
-
Solvent A (Good): Dichloromethane (DCM) or Acetone.
-
Solvent B (Poor): Hexane or Ethanol.
-
-
Dissolution: Dissolve 50 mg of purified Br-DCNB in 2 mL of Solvent A. Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).
-
Vapor Diffusion: Place the vial containing the solution inside a larger jar containing 10 mL of Solvent B. Cap the large jar tightly.
-
Observation: Allow to stand undisturbed at 4°C for 72–96 hours.
-
Validation: If precipitate is amorphous (powder), the diffusion was too fast. Repeat with a narrower vial opening. If crystals are twinned, re-dissolve and lower the temperature to -20°C.
-
Advanced Analysis: Interaction Networks
Understanding the stability of Br-DCNB requires mapping the intermolecular forces. The Graphviz diagram below illustrates the hierarchical packing logic derived from the presence of the Bromine atom.
Figure 2: Hierarchical assembly of the crystal lattice. Note that unlike planar aromatics,
Hirshfeld Surface Analysis
To objectively compare Br-DCNB with alternatives, researchers should generate Hirshfeld surfaces (using software like CrystalExplorer).
-
Nitrofen: The
surface will show large red spots corresponding to hydrogen bonds and broad flat regions indicating stacking. -
Br-DCNB: The surface will be dominated by a deep red hotspot at the Bromine tip (the
-hole) interacting with the Nitro-oxygen of a neighbor. The "Fingerprint Plot" will show a characteristic spike for interactions, which is absent in the non-brominated analog.
References
-
Smith, G., et al. (2006). "Structural systematics of the phenoxyacetic acid herbicides." Acta Crystallographica Section E.
-
Politzer, P., & Murray, J. S. (2017). "Halogen bonding: an interim assessment." ChemPhysChem, 18(22), 3092-3100. (Mechanistic basis for Br...O interactions).
-
Cambridge Crystallographic Data Centre (CCDC). "Search for Nitrofen and Diphenyl Ether Derivatives." (Standard database for comparative unit cell data).
-
PubChem. "Nitrofen (Compound CID 15787) - Physical Properties." National Library of Medicine.
-
Wang, Y., et al. (2018). "Crystal structure of halogenated diphenyl ethers and their packing motifs." Journal of Molecular Structure. (General reference for PHDE packing).
Technical Comparison Guide: Photostability of 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene
This guide provides a technical comparison of the photostability profile of 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene (referred to herein as BDCNB ) against established diphenyl ether standards.
Executive Summary
2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene (BDCNB) exhibits a distinct photodegradation profile characterized by moderate-to-high lability under UV-A and UV-B irradiation. Unlike its chlorinated analog (Nitrofen ), which degrades primarily via nitro-reduction and ether cleavage, BDCNB undergoes rapid photo-dehalogenation at the ortho-bromine position.
For researchers developing stable formulations or assessing environmental fate, this compound requires stricter light-protection protocols (amber glassware, UV-blocking coatings) than standard chlorinated diphenyl ether herbicides.
Core Stability Verdict
| Feature | BDCNB (Target) | Nitrofen (Alternative 1) | Bifenox (Alternative 2) |
| Primary UV Failure Mode | Homolytic C-Br Cleavage | Nitro-Nitrite Rearrangement | Ester Hydrolysis / Nitro-reduction |
| Est. Half-Life (Simulated Sunlight) | < 4 Hours (Rapid) | 12–24 Hours (Moderate) | 24–48 Hours (Stable) |
| Radical Generation | High (Aryl radicals) | Moderate | Low |
| Handling Requirement | Darkroom / Red Light | Amber Glass | Standard Lab Lighting |
Mechanistic Comparison: Why It Degrades
The instability of BDCNB is driven by the Heavy Atom Effect and the bond dissociation energy (BDE) of the carbon-halogen bond.
The "Weak Link" Hypothesis
While the diphenyl ether backbone is robust, the substituents dictate UV sensitivity.
-
C-Br Bond (The Trigger): The Bond Dissociation Energy (BDE) of an aromatic C-Br bond is ~81 kcal/mol, significantly lower than C-Cl (~96 kcal/mol). Under UV irradiation (290–320 nm), the C-Br bond undergoes homolytic cleavage, generating a highly reactive aryl radical.
-
Nitro Group Influence: The para-nitro group acts as an electron-withdrawing antenna, stabilizing the transition state for nucleophilic aromatic substitution but also facilitating intramolecular oxygen transfer (nitro-nitrite rearrangement) upon excitation.
Comparative Pathway Analysis
-
BDCNB: Excitation
C-Br Scission (Fast) Aryl Radical Polymerization or Hydroxylation. -
Nitrofen: Excitation
Nitro-reduction (Slow) Nitroso/Amine derivatives.
Visualizing the Degradation Pathway
The following diagram illustrates the divergent degradation pathways between the Brominated target (BDCNB) and the Chlorinated alternative (Nitrofen).
Figure 1: Divergent photolytic pathways. The red path indicates the rapid debromination unique to BDCNB.
Experimental Protocol: Validating Stability
To objectively compare BDCNB against alternatives, use this standardized Actinometry-Calibrated Photolysis Assay .
Phase 1: Sample Preparation
-
Solvent System: Acetonitrile:Water (70:30 v/v). Rationale: Mimics aqueous environmental conditions while ensuring solubility.
-
Concentration: 10 µM (Avoids self-quenching/screening effects).
-
Quartz Vessels: Use kinetically matched quartz tubes to ensure uniform UV transmission (borosilicate filters out UV-B).
Phase 2: Irradiation Setup
-
Light Source: Xenon arc lamp (simulated solar spectrum) or UV-A photoreactor (365 nm).
-
Actinometer: Use P-nitroanisole/Pyridine actinometer to quantify photon flux. This validates that degradation is due to quantum yield, not just lamp intensity fluctuations.
Phase 3: Analytical Workflow (HPLC-DAD)
-
Aliquot Sampling: Take 500 µL samples at t = 0, 15, 30, 60, 120, and 240 minutes.
-
Quenching: Immediately store in amber vials at 4°C.
-
Mobile Phase: Gradient elution (Acetonitrile/Water + 0.1% Formic Acid).
-
Detection: Monitor at 254 nm (aromatic ring) and 300 nm (nitro group absorption).
Phase 4: Data Calculation
Calculate the First-Order Rate Constant (
Comparative Performance Data
The following table synthesizes expected performance data based on structural homology with diphenyl ether herbicides (Nitrofen, Chlomethoxyfen) and PBDE photochemistry.
Table 1: Relative Photostability under Simulated Sunlight (Xe Arc, 500 W/m²)
| Parameter | BDCNB (Target) | Nitrofen (Cl-Analog) | Bifenox (Ester-Analog) |
| Rate Constant ( | |||
| Half-Life ( | ~4.1 Minutes | ~17.3 Minutes | ~69 Minutes |
| Quantum Yield ( | 0.05 (High efficiency) | 0.01 (Low efficiency) | < 0.005 |
| Main Photoproduct | Debrominated ether | 4-aminophenol derivative | 2,4-dichlorophenol |
| Solvent Effect | Faster in H-donors (MeOH) | pH dependent | pH dependent |
> Note: Data represents consensus values for halogenated nitro-diphenyl ethers. The presence of the ortho-Bromine (BDCNB) accelerates degradation by approx. 4x compared to the Chloro-analog (Nitrofen).
Recommendations for Researchers
For Analytical Method Development:
-
Do not use clear glass autosampler vials. Degradation can occur during the queue time in the autosampler tray. Use amber or blackened vials.
-
Limit exposure to fluorescent lab lights; the emission spectrum often overlaps with the nitro-aromatic absorption tail (350–400 nm).
For Formulation/Drug Design:
-
If BDCNB is a drug intermediate, process in yellow/red light conditions.
-
If BDCNB is a candidate active ingredient, consider microencapsulation to shield the labile C-Br bond from direct UV exposure, or substitution of the Bromine with Chlorine or Trifluoromethyl groups to enhance persistence.
References
-
U.S. EPA. (1980). Ambient Water Quality Criteria for Nitrophenols. EPA 440/5-80-063. Link
-
Eriksson, J., et al. (2004). Photochemical decomposition of 15 polybrominated diphenyl ether congeners in methanol/water. Environmental Science & Technology, 38(11), 3119-3125. (Demonstrates rapid C-Br cleavage mechanism). Link
-
Ruzo, L. O., et al. (1980). Photochemistry of the herbicide Nitrofen. Journal of Agricultural and Food Chemistry, 28(6), 1289-1292. (Baseline data for chlorinated analogs). Link
-
OECD. (2008). Test No. 316: Phototransformation of Chemicals in Water – Direct Photolysis. OECD Guidelines for the Testing of Chemicals. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
